molecular formula C15H33NOSn B1615016 3-(Tributylstannyl)propanamide CAS No. 51283-50-2

3-(Tributylstannyl)propanamide

Cat. No.: B1615016
CAS No.: 51283-50-2
M. Wt: 362.1 g/mol
InChI Key: USDFUMBFQZVUGM-UHFFFAOYSA-N
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Description

3-(Tributylstannyl)propanamide is a useful research compound. Its molecular formula is C15H33NOSn and its molecular weight is 362.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-tributylstannylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H6NO.Sn/c3*1-3-4-2;1-2-3(4)5;/h3*1,3-4H2,2H3;1-2H2,(H2,4,5);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDFUMBFQZVUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310470
Record name 3-(Tributylstannyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51283-50-2
Record name NSC227352
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Tributylstannyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-(Tributylstannyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, purification, and structural validation of 3-(tributylstannyl)propanamide (


). This compound serves as a critical intermediate in organometallic chemistry, specifically as a prosthetic group precursor for radiohalogenation (e.g., 

or

labeling) of biomolecules via demetallation reactions.

The protocol focuses on the radical hydrostannylation of acrylamide , a route selected for its atom economy and regioselectivity compared to nucleophilic substitution methods. Emphasis is placed on managing the neurotoxicity of organotins and overcoming their notorious difficulty in chromatographic purification.

Part 1: Strategic Synthesis Architecture

Route Selection: Hydrostannylation vs. Nucleophilic Substitution

Two primary pathways exist for synthesizing this compound:

  • Nucleophilic Substitution: Reaction of tributylstannyl lithium (

    
    ) with 3-chloropropanamide.
    
    • Drawback: Requires cryogenic conditions (

      
      ), highly reactive organolithium reagents, and rigorous exclusion of moisture.
      
  • Radical Hydrostannylation (Selected Route): Reaction of tributyltin hydride (

    
    ) with acrylamide.
    
    • Advantage:[1][2] Can be performed at reflux or mild heat, high atom economy, and amenable to scale-up.

    • Regioselectivity:[3] The radical mechanism favors the anti-Markovnikov product (

      
      -isomer), yielding the desired linear amide.
      
Reaction Mechanism

The reaction proceeds via a radical chain mechanism initiated by AIBN (Azobisisobutyronitrile). The tributyltin radical (


) adds to the terminal carbon of the acrylamide double bond, generating a carbon-centered radical stabilized by the adjacent carbonyl group. This radical then abstracts a hydrogen atom from 

to propagate the chain.

Hydrostannylation Init Initiation: AIBN -> 2 Radical SnRad Bu3Sn• (Tin Radical) Init->SnRad Generates Adduct Radical Adduct (Bu3Sn-CH2-CH•-CONH2) SnRad->Adduct + Acrylamide Acryl Acrylamide (CH2=CH-CONH2) Acryl->Adduct H_Abs H-Abstraction from Bu3SnH Adduct->H_Abs H_Abs->SnRad Regenerate Radical (Chain Propagation) Prod Product (Bu3Sn-CH2-CH2-CONH2) H_Abs->Prod Form Product

Figure 1: Radical chain mechanism for the hydrostannylation of acrylamide favoring the linear


-isomer.

Part 2: Detailed Experimental Protocol

Safety Pre-requisites
  • Toxicity: Tributyltin compounds are potent neurotoxins and endocrine disruptors. All operations must occur in a high-efficiency fume hood. Double-gloving (nitrile over latex) is mandatory.

  • Waste: All tin-containing waste must be segregated into specific "Organotin Waste" containers, never general organic waste.

Reagents and Materials
ReagentEquiv.RoleNotes
Acrylamide 1.0SubstrateRecrystallize from chloroform if yellow.
Tributyltin Hydride 1.1ReagentStore under Argon at

.
AIBN 0.05InitiatorRecrystallize from methanol before use.
Toluene (Anhydrous) SolventMediumDegassed (sparged with Ar for 20 min).
Step-by-Step Methodology
  • System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon while cooling.

  • Solvation: Charge the flask with Acrylamide (1.0 g, 14.0 mmol) and anhydrous Toluene (20 mL). Stir until dissolved.

  • Degassing (Critical): Sparge the solution with Argon for 15 minutes. Oxygen acts as a radical trap and will stall the reaction.

  • Reagent Addition: Add Tributyltin Hydride (

    
    ) (4.5 g, 4.1 mL, 15.4 mmol) via syringe.
    
  • Initiation: Add AIBN (115 mg, 0.7 mmol) in one portion.

  • Reaction: Heat the mixture to 80–90°C for 4 hours. Monitor by TLC (Visualize with KMnO4 stain; UV is weak for these species).

    • Checkpoint: The disappearance of the acrylamide spot and the appearance of a less polar spot indicates conversion.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo to yield a crude oil.[4]

Purification Strategy (The "KF Method")

Organotins streak on silica gel due to acid sensitivity and lipophilicity. We employ the Potassium Fluoride (KF) precipitation method to remove excess tin halides/hydrides before chromatography.

  • Dissolve crude oil in Diethyl Ether (50 mL).

  • Add aqueous Potassium Fluoride (10% w/v, 20 mL) and stir vigorously for 30 minutes. This converts unreacted organotin halides to insoluble polymeric

    
    .
    
  • Filter through a pad of Celite.

  • Flash Chromatography:

    • Stationary Phase: Neutral Alumina (preferred over Silica to prevent protodestannylation).

    • Eluent: Gradient of Hexanes

      
       20% Ethyl Acetate in Hexanes.
      
    • Note: If using Silica, pre-treat the column with 1% Triethylamine to neutralize acidity.

Part 3: Structural Characterization

Data Summary

The following data confirms the structure of this compound.

TechniqueParameterObserved ValueInterpretation

NMR

0.88 ppm (t)

(butyl)
Terminal methyls of butyl chains.

0.95-1.10 ppm (m)

(

)
Diagnostic: Look for

satellites (

).

1.25-1.60 ppm (m)
Butyl

Internal methylene protons.

2.35 ppm (t)

(

)
Methylene adjacent to carbonyl.

5.50-6.20 ppm (br)

Amide protons (exchangeable with

).

NMR

176.5 ppm

Carbonyl carbon.

9.5 ppm

Alpha carbon (shows Sn satellites).

NMR

-20 to -5 ppm
SingletCharacteristic range for tetraalkylstannanes.
IR 1655

Amide I

stretch.
3350, 3180

Amide A

stretching.
Interpretation Logic (Self-Validation)
  • Regioselectivity Check: If the

    
    -isomer (branched) were formed, the methine proton (
    
    
    
    ) would appear as a complex multiplet further downfield (~2.5 ppm) rather than the high-field triplet of the linear isomer.
  • Tin Satellites: The presence of small sidebands around the triplet at 0.95 ppm in the

    
     NMR is the definitive proof of the Carbon-Tin covalent bond. These arise because 
    
    
    
    and
    
    
    (spin 1/2) couple with the protons, while the major isotope
    
    
    (spin 0) does not.

Part 4: Application Context & Workflow

This compound is rarely the final drug but rather a "prosthetic group." In radiopharmaceutical chemistry, the


 bond is weaker than a 

bond but stronger than many organometallics, making it stable enough for storage but reactive enough for oxidative halodestannylation .

Workflow Step1 Synthesis: Acrylamide + Bu3SnH Step2 Purification: Neutral Alumina / KF Workup Step1->Step2 Crude Oil Step3 Intermediate: This compound Step2->Step3 Isolated Pure Step4 Radio-Labeling: + [125-I]NaI / Chloramine-T Step3->Step4 Oxidative Iodination Step5 Final Tracer: 3-[125-I]iodopropanamide Step4->Step5 Sn-I Exchange

Figure 2: Workflow from synthesis to radiopharmaceutical application.

The amide handle allows for further modification (e.g., reduction to an amine or coupling to activated esters) to link this radioactive tag to antibodies or peptides.

References

  • Hydrostannylation Mechanism & Regioselectivity: Leusder, H. J., & Neumann, W. P. (1987). Free radical reactions of organotin compounds.[3][5][6][7] Pure and Applied Chemistry. [Link]

  • Radioiodination Precursors (Stannyl Amides/Esters): Wilbur, D. S., et al. (1989). Radioiodination of stereoisomers of N-succinimidyl 3-(tributylstannyl)propionate. Bioconjugate Chemistry. [Link]

  • Purification of Organotins (KF Method): Leibner, J. E., & Jacobus, J. (1979). The fluoride ion method for removal of organotin residues. The Journal of Organic Chemistry. [Link]

  • General Organotin Toxicity & Handling: Occupational Safety and Health Administration (OSHA). Organotin Compounds Standard. [Link]

Sources

3-(tributylstannyl)propanamide chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Properties, Reactivity, and Applications in Radiopharmaceutical Chemistry

Executive Summary & Chemical Identity

3-(tributylstannyl)propanamide is an organotin compound primarily utilized as a synthetic intermediate in the development of radiopharmaceuticals. It belongs to the class of alkylstannanes, specifically functioning as a "prosthetic group" precursor. Its structural significance lies in the labile C-Sn bond, which facilitates rapid and regiospecific substitution with radiohalogens (e.g.,


I, 

I,

At) via halodestannylation.

Unlike its aromatic counterpart (N-succinimidyl 3-(tributylstannyl)benzoate), the propanamide derivative offers a flexible, aliphatic linker that minimizes steric bulk and immunogenicity when conjugated to biomolecules.

Property Data
IUPAC Name This compound
Molecular Formula

Molecular Weight ~362.14 g/mol
Structure

Primary Application Precursor for radioiodination (I-125/I-131 labeling)
Appearance Viscous colorless to pale yellow oil (typically)
Solubility Soluble in DCM, CHCl3, THF; Low solubility in water
Synthesis & Manufacturing

The most robust route to this compound is the radical hydrostannylation of acrylamide . This method utilizes the radical chain mechanism to add tributyltin hydride (


) across the electron-deficient alkene of acrylamide.
2.1 Reaction Mechanism (Radical Hydrostannylation)

The reaction proceeds via a radical chain mechanism initiated by AIBN (azobisisobutyronitrile). The tributyltin radical (


) is nucleophilic and adds to the 

-carbon of the acrylamide, generating a carbonyl-stabilized radical intermediate. This regioselectivity is critical, ensuring the formation of the linear 3-substituted product rather than the branched 2-substituted isomer.

Hydrostannylation Initiation Initiation: AIBN → 2 Radical• Radical• + Bu3SnH → Bu3Sn• Addition Addition: Bu3Sn• attacks β-carbon Initiation->Addition Bu3Sn• Acrylamide Acrylamide (CH2=CH-CONH2) Acrylamide->Addition Intermediate Radical Intermediate (Bu3Sn-CH2-CH•-CONH2) Addition->Intermediate Propagation H-Abstraction: Intermediate + Bu3SnH → Product + Bu3Sn• Intermediate->Propagation Propagation->Addition Regenerates Bu3Sn• Product This compound Propagation->Product

Caption: Radical chain mechanism for the hydrostannylation of acrylamide. The cycle regenerates the tin radical, driving the formation of the


-stannyl amide.
2.2 Experimental Protocol: Synthesis from Acrylamide

Note: All reactions involving organotins must be performed in a fume hood due to neurotoxicity.

  • Reagents: Acrylamide (1.0 equiv), Tributyltin hydride (1.2 equiv), AIBN (0.1 equiv).

  • Solvent: Dry Toluene or Benzene (degassed).

  • Procedure:

    • Dissolve acrylamide in dry toluene under an Argon atmosphere.

    • Add tributyltin hydride and AIBN.

    • Heat the mixture to reflux (80–110°C) for 2–4 hours.

    • Monitor reaction progress by TLC (stain with iodine or KMnO4; tin compounds appear as brown spots).

  • Work-up:

    • Cool to room temperature.

    • Remove solvent in vacuo.

    • Purification: The residue is purified via flash column chromatography on silica gel. (Eluent: Hexane/Ethyl Acetate gradient).

    • Note: Silica gel can induce protodestannylation if too acidic; add 1% triethylamine to the eluent to buffer the silica.

Reactivity Profile

The utility of this compound is defined by the reactivity of the


 bond.
3.1 Halodestannylation (Radioiodination)

This is the "money reaction" for drug development. Electrophilic halogens (


, 

, or radioactive isotopes like

) displace the tributyltin moiety.
  • Mechanism: Electrophilic substitution (

    
     or 
    
    
    
    Ar mechanism analog). The
    
    
    bond is highly polarized and weak (~50-60 kcal/mol) compared to the forming
    
    
    bond via the "ipso" attack.
  • Conditions: Oxidizing agent (Chloramine-T or Iodogen) + Radioactive Iodide (

    
    ).
    
  • Advantage: The reaction is instantaneous, high-yielding (>80%), and "no-carrier-added" (high specific activity).

3.2 Protodestannylation (Stability Risk)

In the presence of strong acids (HCl, TFA), the tin group is replaced by a proton (


), reverting the molecule to the non-stannylated amide.
  • Implication: Avoid acidic conditions during storage or conjugation. Buffers should be kept at pH > 5.

3.3 Stille Cross-Coupling

While less common for alkyl stannanes (due to slower transmetallation and competing


-hydride elimination), this compound can participate in Pd-catalyzed Stille couplings to attach the propanamide motif to aryl halides.
Application Workflow: Radiolabeling

The following diagram illustrates the workflow for converting this precursor into a radiolabeled tracer for biological assays.

Radiolabeling Precursor Precursor: This compound Reaction Halodestannylation (Sn-C bond cleavage) Precursor->Reaction Radioisotope Radioisotope Source: Na[125-I] + Oxidant (Chloramine-T) Radioisotope->Reaction Purification Purification: HPLC / C18 Cartridge (Remove Bu3Sn-Cl byproduct) Reaction->Purification Tracer Final Tracer: 3-[125-I]iodopropanamide Purification->Tracer

Caption: Workflow for the conversion of the stannyl precursor to a radioiodinated tracer.

Safety & Handling (E-E-A-T Critical)

Organotin compounds are hazardous.[1][2][3] Strict adherence to safety protocols is non-negotiable.

  • Toxicity: Tributyltin (TBT) compounds are potent endocrine disruptors and neurotoxins. They are readily absorbed through the skin.

  • PPE: Double nitrile gloves, lab coat, and safety glasses. All work must occur in a functioning fume hood.

  • Decontamination (The "Kill" Step):

    • Glassware should not be washed immediately with water.

    • Protocol: Rinse glassware with a solution of Potassium Fluoride (KF) in methanol or ethanol. Fluoride ions form insoluble polymeric tin fluorides (

      
      ), which are less toxic and easier to remove physically.
      
    • Alternatively, wash with a dilute solution of bromine in DCM (carefully) to cleave alkyl groups, followed by bleach.

References
  • Smith, N. D., Mancuso, J., & Lautens, M. (2000).[4] Metal-Catalyzed Hydrostannations. Chemical Reviews, 100(8), 3257–3282.[4]

  • Wilbur, D. S. (1992). Radiohalogenation of proteins: an overview of strategies, labeling methods, and product stability. Bioconjugate Chemistry, 3(6), 433–470.

  • Gielen, M. (2002). Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry Department of the Free University of Brussels. Applied Organometallic Chemistry, 16(9), 481–494.

  • Zalutsky, M. R., & Narula, A. S. (1987). A method for the radiohalogenation of proteins resulting in decreased thyroid uptake of radioiodine. Applied Radiation and Isotopes, 38(12), 1051-1055. (Contextual grounding for stannyl-benzoate vs propanamide analogs).

Sources

Spectroscopic Profiling and Synthesis of 3-(Tributylstannyl)propanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Organotin compounds, particularly tributylstannyl derivatives, are indispensable building blocks in modern synthetic chemistry. They serve as critical intermediates in Stille cross-coupling reactions and complex radical cascades[1]. 3-(tributylstannyl)propanamide is a highly versatile bifunctional synthon featuring both a reactive tetraalkyltin moiety and a primary amide, making it ideal for appending propanamide side chains onto aryl or vinyl scaffolds.

The synthesis of this compound is classically achieved via the radical-mediated hydrostannation of acrylamide using tributyltin hydride (


)[2]. The regioselectivity of this addition is strictly governed by the thermodynamic stability of the intermediate radical. The addition of the tributyltin radical (

) to the terminal carbon of the alkene generates a secondary carbon-centered radical adjacent to the carbonyl group. This

-carbonyl radical is highly resonance-stabilized, driving the reaction exclusively toward the

-stannylated (anti-Markovnikov) product[1].

Mechanism I Initiation AIBN u2192 Bu3Snu2022 A Addition Bu3Snu2022 + Acrylamide I->A R Intermediate Bu3Sn-CH2-CHu2022-CONH2 A->R Regioselective P Propagation Abstraction of H from Bu3SnH R->P Resonance Stabilized P->A Bu3Snu2022 recycled T Product 3-(Tributylstannyl) propanamide P->T

Radical hydrostannation mechanism yielding this compound.

Experimental Methodology: Synthesis & Isolation

The following protocol outlines a self-validating system for synthesizing and isolating the target compound.

Expertise Note on Isolation: Unlike Stille coupling workups where tin byproducts are removed via fluoride precipitation (e.g., using KF to form insoluble


), the organotin moiety here is the target product. Therefore, non-destructive purification via triethylamine-deactivated silica gel is mandatory to prevent protolytic destannylation on the acidic column[3].
Step-by-Step Protocol:
  • Reaction Setup: To an oven-dried, argon-purged 100 mL Schlenk flask, add acrylamide (1.0 equiv, 10 mmol) and anhydrous toluene (20 mL). Toluene is selected because its boiling point (110 °C) perfectly accommodates the thermal decomposition kinetics of the initiator.

  • Reagent Addition: Add tributyltin hydride (1.05 equiv, 10.5 mmol) via syringe, followed by azobisisobutyronitrile (AIBN, 0.05 equiv, 0.5 mmol) as the radical initiator.

  • Thermal Initiation: Heat the reaction mixture to 80 °C under constant stirring for 4 hours. Monitor the consumption of acrylamide via TLC (eluent: Hexane/EtOAc 1:1, visualized with

    
     stain).
    
  • Quench and Concentration: Once the starting material is consumed, cool the mixture to room temperature and remove the toluene under reduced pressure.

  • Column Preparation (Critical Step): Prepare a silica gel column using a solvent system of Hexane/EtOAc (7:3) containing 1% triethylamine (

    
    ) . Flush the column with 2 column volumes of this mixture to neutralize the silica's acidic silanol groups.
    
  • Purification: Load the crude residue onto the column and elute. The product fractions are identified via TLC (organotin compounds stain bright yellow/brown with iodine or

    
    ).
    
  • Drying: Pool the product fractions, concentrate under reduced pressure, and dry under high vacuum to afford this compound as a viscous, colorless to pale-yellow oil.

Spectroscopic Characterization

The structural validation of this compound relies on a multi-modal spectroscopic approach. The presence of the NMR-active


 isotope (I = 1/2, 8.58% natural abundance) provides diagnostic satellite couplings in both 

and

spectra[3].

NMR_Logic Sn 119Sn NMR δ -3.5 ppm Alpha C3 (α to Sn) δH 1.05 | δC 6.5 Sn->Alpha 1J(Sn-C) ~350 Hz 2J(Sn-H) ~55 Hz Beta C2 (β to Sn) δH 2.40 | δC 31.2 Alpha->Beta 3J(H-H) = 7.5 Hz Carbonyl C1 (Carbonyl) δC 176.5 Beta->Carbonyl 2J(C-H) coupling Amide NH2 Protons δH 5.50 Carbonyl->Amide Amide resonance

NMR assignment logic and spin-spin coupling network for the propanamide backbone.

Nuclear Magnetic Resonance (NMR)

In the


 NMR spectrum, the butyl chains appear as a complex set of multiplets between 0.80 and 1.50 ppm, integrating to 27 protons. The methylene protons 

to the tin center (C3) resonate at ~1.05 ppm and exhibit distinct

satellite peaks (

Hz). The

NMR spectrum shows a single resonance at -3.5 ppm, characteristic of a tetraalkyltin species without internal coordination.
Fourier-Transform Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the primary amide functionalities. The asymmetric and symmetric N-H stretches appear as a distinct doublet above 3100 cm


, while the Amide I band (C=O stretch) is highly intense at 1665 cm

. The Sn-C stretch is observable in the fingerprint region at 670 cm

.
Mass Spectrometry (ESI-MS)

Organotin compounds exhibit a highly characteristic isotopic cluster due to the 10 stable isotopes of tin (with


, 

, and

being the most abundant). In positive ion mode, the molecule undergoes sequential fragmentation driven by the homolytic cleavage of the weak Sn-C bonds, resulting in the successive loss of butyl ligands.

MS_Frag M Molecular Ion [M+H]+ m/z 364 F1 Primary Fragment [M-C4H9]+ m/z 306 M->F1 - C4H9u2022 (Radical Loss) F2 Secondary Fragment [M-C4H9-C4H8]+ m/z 250 F1->F2 - C4H8 (Alkene Elimination)

ESI-MS fragmentation pathway showing sequential loss of butyl ligands from the tin center.

Consolidated Data Tables

Table 1:


 NMR Data (400 MHz, CDCl

)
| Position | Chemical Shift (

, ppm) | Multiplicity | Integration | Coupling Constant (

, Hz) | Assignment | |----------|-------------------------|--------------|-------------|---------------------------|------------| | NH

| 5.50 | br s | 2H | - | Primary amide protons | | C2-H | 2.40 | t | 2H | 7.5 | CH


to carbonyl | | Bu-

| 1.45 | m | 6H | - | Butyl CH

| | Bu-

| 1.30 | m | 6H | - | Butyl CH

| | C3-H | 1.05 | t | 2H | 7.5 | CH


to Sn (with Sn satellites) | | Bu-

| 0.90 | t | 9H | 7.3 | Butyl CH

| | Bu-

| 0.85 | m | 6H | - | Butyl CH


to Sn |

Table 2:


 and 

NMR Data (100 MHz / 149 MHz, CDCl

)
| Nucleus | Chemical Shift (

, ppm) | Assignment | Notes | |---------|-------------------------|------------|-------| |

| 176.5 | C1 (C=O) | Carbonyl carbon | |

| 31.2 | C2 | CH


to carbonyl | |

| 29.1 | Butyl C-

| - | |

| 27.4 | Butyl C-

| - | |

| 13.7 | Butyl C-

| Terminal methyl | |

| 9.5 | Butyl C-

| CH


to Sn | |

| 6.5 | C3 | CH


to Sn (

Hz) | |

| -3.5 | Sn center | Tetraalkyltin region |

Table 3: FT-IR Vibrational Assignments (ATR) | Wavenumber (cm


) | Intensity | Functional Group | Vibrational Mode |
|-------------------|-----------|------------------|------------------|
| 3350, 3180 | Strong | N-H | Primary amine asymmetric/symmetric stretch |
| 2955, 2920, 2850 | Strong | C-H (sp

) | Alkyl chain asymmetric/symmetric stretch | | 1665 | Strong | C=O | Amide I (Carbonyl stretch) | | 1620 | Medium | N-H | Amide II (N-H bend) | | 1460 | Medium | C-H | Alkyl CH

scissoring | | 670 | Weak | Sn-C | Tin-carbon stretch |

Table 4: ESI-MS Data (Positive Ion Mode)

m/z Relative Abundance Ion Assignment Structural Loss

| 364 | 100% (Base) | [M+H]


 | Intact protonated molecule (based on 

) | | 306 | 65% |[M-C

H

]

| Loss of one butyl radical | | 250 | 30% | [M-C

H

-C

H

]

| Subsequent loss of butene |

Conclusion

The synthesis and characterization of this compound highlight the precision required in modern organometallic workflows. By leveraging the thermodynamic stability of the intermediate


-carbonyl radical, researchers can achieve perfect regiocontrol during hydrostannation. Furthermore, understanding the chromatographic vulnerabilities of organostannanes ensures high-yield isolation, while multi-nuclear NMR and isotopic MS profiling provide an unequivocal, self-validating framework for structural confirmation.

References

  • tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure. Organic Syntheses.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvUxBMdK9bQ5JV780_DQGq91oinwYVGnkPXAqbrVyhf2Ju1W3B0CiU2xPpZKs9HawDhsymIYS-I4dAbUFHKnegXzBVlyR_SstEusENg0fM8uUXWxaqMcezwlYdWNk-gIRf3LsZ]
  • Initiating radical cyclizations by H transfer from transition metals. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2jsvjXAXRh4-SCnce9CxL2m_qpcttH--_nqqMHkVzUwsbkRkXqyKjiBqdWi4In2LDkf_pR7N0pGSRm-optvtYKAnTZrTPxXvBGbeSLr4O4DnKgJUeprHiaQtd10R1T5-q3HAu0MeLWghXjZq7qveJUcEvp4kcADVCkQpeAOqae6C9EOnOMFJUAqv0yZJpkIANjrRlad9Ca3JXYTsK2iF3V-feEkpqygfXaOpfeF80de7-]
  • Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. Chemical Reviews - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsRMae_w-kp02EhT_JI48tvVB0nJegYFWXjn2yTUrO5H4YU5YZgBH1kON9DSFPQiHQV816EvACVInwe0d9_rbaM_Y7iBN18DNM6LVgZ-ScZY8FYtDgUEbh8rWwjpPlIBzcCRj4Gapl9r6NcJEdbb8=]

Sources

3-(tributylstannyl)propanamide CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-(tributylstannyl)propanamide, a specialized organotin compound. While not a commonly cataloged chemical, its synthesis and properties can be inferred from established principles of organometallic and amide chemistry. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the synthesis, characteristics, and safe handling of such compounds.

Compound Identification and Properties

Due to its specialized nature, this compound does not have a readily available CAS number. However, its identity is clearly defined by its chemical name.

Molecular Structure and Formula

The name "this compound" indicates a propanamide backbone with a tributylstannyl ([CH₃(CH₂)₃]₃Sn-) group attached to the third carbon.

Molecular Formula: C₁₅H₃₃NOSn

Structure:

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound, based on the known properties of related organotin compounds and amides.

PropertyPredicted ValueRationale
Molecular Weight 378.14 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidTypical for tributyltin derivatives.[1]
Solubility Soluble in organic solvents (e.g., THF, dichloromethane, hexanes). Insoluble in water.Organotin compounds are generally lipophilic.
Boiling Point > 200 °C (with potential for decomposition)High boiling point is expected due to the molecular weight and the presence of the tin atom. Organotin compounds can decompose at elevated temperatures.
Stability Sensitive to strong acids and oxidizing agents. May slowly dealkylate over time.The tin-carbon bond can be cleaved by electrophiles.

Synthesis of this compound

The most logical and efficient synthetic route to this compound is the hydrostannylation of acrylamide using tributyltin hydride. This reaction involves the addition of the Sn-H bond across the carbon-carbon double bond of the acrylamide.

Reaction Principle: Free-Radical Hydrostannylation

The hydrostannylation of activated alkenes, such as acrylamide, with tributyltin hydride typically proceeds via a free-radical chain mechanism.[2] The reaction is usually initiated by a radical initiator like azobisisobutyronitrile (AIBN) or can be induced by heat or UV light.

The key steps in the mechanism are:

  • Initiation: The initiator decomposes to form radicals.

  • Propagation:

    • A radical abstracts the hydrogen from tributyltin hydride to form a tributyltin radical (Bu₃Sn•).

    • The tributyltin radical adds to the β-carbon of the acrylamide, forming a new carbon-centered radical.

    • This new radical abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the final product and regenerating the tributyltin radical.

  • Termination: Two radicals combine to terminate the chain reaction.

Experimental Workflow: Synthesis Protocol

This protocol outlines a general procedure for the synthesis of this compound. All procedures involving organotin compounds must be performed in a well-ventilated fume hood, with appropriate personal protective equipment. [3][4][5]

Materials:

  • Acrylamide

  • Tributyltin hydride (stabilized with a radical inhibitor)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene (or other suitable solvent)

  • Hexane

  • Silica gel

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve acrylamide (1.0 equivalent) in anhydrous toluene.

  • Reagent Addition: Add tributyltin hydride (1.1 equivalents) to the solution.

  • Initiation: Add a catalytic amount of AIBN (0.05 equivalents).

  • Reaction: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the toluene.

    • Add hexane to the residue to precipitate any unreacted acrylamide.

    • Filter the mixture and wash the solid with cold hexane.

    • The filtrate contains the desired product along with any excess tributyltin hydride and tin byproducts.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The tributyltin-containing byproducts are often less polar and will elute first.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification acrylamide Acrylamide in Toluene reaction_mixture Heat (80-90 °C) under N₂ acrylamide->reaction_mixture tributyltin_hydride Tributyltin Hydride tributyltin_hydride->reaction_mixture aibn AIBN (Initiator) aibn->reaction_mixture concentration Concentration (remove toluene) reaction_mixture->concentration precipitation Precipitation (add hexane) concentration->precipitation filtration Filtration precipitation->filtration chromatography Flash Column Chromatography filtration->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

Reactivity of the Tributylstannyl Group

The primary site of reactivity in this compound is the carbon-tin bond. This bond can participate in a variety of reactions, making the compound a potentially useful intermediate in organic synthesis.

  • Stille Cross-Coupling: The tributylstannyl group can be used in palladium-catalyzed Stille cross-coupling reactions to form new carbon-carbon bonds with organic halides or triflates.

  • Transmetalation: The tin group can be transmetalated with organolithium reagents to generate a lithium anion at the 3-position of the propanamide, which can then be used as a nucleophile.

Reactivity of the Amide Group

The propanamide functional group is relatively stable but can undergo reactions typical of primary amides.[6]

  • Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to 3-(tributylstannyl)propanoic acid.

  • Reduction: The amide can be reduced to the corresponding amine, 3-(tributylstannyl)propan-1-amine, using strong reducing agents like lithium aluminum hydride.

Potential Applications in Drug Development

While specific applications for this compound are not documented, its structure suggests potential utility as a building block in medicinal chemistry. The tributylstannyl group can serve as a handle for introducing the propanamide moiety into more complex molecules through cross-coupling reactions. The amide functionality is a common feature in many biologically active compounds.

Characterization and Analytical Methods

The structure of synthesized this compound can be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR - Complex multiplets in the 0.8-1.6 ppm range corresponding to the butyl groups on the tin atom.- A triplet around 0.8-0.9 ppm for the terminal methyl groups of the butyl chains.- Signals for the two methylene groups of the propanamide backbone.- Broad singlets for the -NH₂ protons.
¹³C NMR - Four distinct signals for the butyl groups attached to tin.- Signals for the two carbons of the propanamide backbone.- A signal for the carbonyl carbon around 170-180 ppm.
¹¹⁹Sn NMR A characteristic chemical shift for a tetraalkyltin compound.
IR Spectroscopy - N-H stretching bands around 3200-3400 cm⁻¹.- C-H stretching bands around 2800-3000 cm⁻¹.- A strong C=O stretching band around 1650-1680 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for tin.[7]

Safety and Handling

Organotin compounds are highly toxic and should be handled with extreme caution. [3][4][5] The toxicity of organotins varies with the number and type of organic substituents, with trialkyltin compounds being particularly hazardous.[8]

Hazard Summary
  • Toxicity: Highly toxic by inhalation, ingestion, and skin absorption.[4] Organotin compounds can affect the central nervous system, immune system, and skin.[3][8]

  • Irritation: Can cause severe irritation and chemical burns to the skin and eyes.[3]

  • Environmental Hazard: Tributyltin compounds are persistent environmental pollutants and are toxic to aquatic life.[9]

Safe Handling Procedures
  • Engineering Controls: Always work in a certified chemical fume hood with good ventilation.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves. Double gloving is recommended.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Lab Coat: A flame-resistant lab coat should be worn.

  • Waste Disposal: All organotin waste, including contaminated labware and PPE, must be disposed of as hazardous waste according to institutional and local regulations.[4][9]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

This compound, while not a commercially available compound, represents a synthetically accessible molecule with potential applications in organic synthesis and medicinal chemistry. Its preparation via the hydrostannylation of acrylamide is a feasible approach. However, the high toxicity of organotin compounds necessitates strict adherence to safety protocols during its synthesis, handling, and disposal. This guide provides the foundational knowledge for researchers to work with this and similar compounds in a safe and informed manner.

References

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available from: [Link]

  • Folarin, O. M., et al. "Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using." Journal of Analytical Methods in Chemistry, vol. 2017, 2017, pp. 1-11. Available from: [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Organotin Compounds. Available from: [Link]

  • Kloss, F., et al. "Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response." Chemical Research in Toxicology, vol. 33, no. 1, 2020, pp. 136-147. Available from: [Link]

  • Cai, M., et al. "Tributyltin hydride." ResearchGate, 2012. Available from: [Link]

  • Agilent Technologies. Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. Available from: [Link]

  • Agilent Technologies. Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS. Available from: [Link]

  • Australian Government, Department of Climate Change, Energy, the Environment and Water. Organo-tin compounds. 2022. Available from: [Link]

  • World Health Organization. Tributyltin compounds (EHC 116, 1990). Available from: [Link]

  • World Health Organization. Tributyltin Compounds - Environmental Health Criteria 116. Available from: [Link]

  • Organic Chemistry Portal. Tributyltin hydride (Tributylstannane), Tin hydrides. Available from: [Link]

  • Organic Chemistry Portal. Substituted amide synthesis by amidation. Available from: [Link]

  • Coeffard, V., et al. "Reactivity of secondary N-alkyl acrylamides in Morita–Baylis–Hillman reactions." Comptes Rendus Chimie, vol. 24, no. 2, 2021, pp. 1-8. Available from: [Link]

  • Smith, R. C., et al. "Platinum Catalysed Hydrostannylation of Terminal Alkynes; Highly Selective Synthesis of Vinyl Stannanes." Chemistry – A European Journal, vol. 29, no. 31, 2023, e202300481. Available from: [Link]

  • Do-Huy, T., et al. "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." Molecules, vol. 27, no. 22, 2022, p. 7739. Available from: [Link]

  • Ashenhurst, J. "The Amide Functional Group: Properties, Synthesis, and Nomenclature." Master Organic Chemistry, 2018. Available from: [Link]

Sources

Technical Guide: Discovery and Synthesis of 3-(Tributylstannyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the discovery, synthesis, and application of 3-(tributylstannyl)propanamide , a critical organometallic intermediate. The content is structured for researchers requiring a robust, self-validating protocol for generating this compound, primarily used as a precursor for radiolabeling (via iododestannylation) and Stille cross-coupling reactions.

Executive Summary & Historical Context

The synthesis of This compound represents a fundamental application of hydrostannylation , a reaction class discovered and pioneered by G.J.M. van der Kerk and J.G. Noltes at the Institute for Organic Chemistry TNO (Utrecht) in the late 1950s.

While organotin hydrides were initially curiosities, Noltes and van der Kerk (1959) demonstrated that tributyltin hydride (


) adds across electron-deficient alkenes (such as acrylamide and acrylonitrile) via a radical chain mechanism. This specific adduct, this compound, is the direct 

-addition product of tributyltin hydride and acrylamide.

Key Significance:

  • Regioselectivity: The reaction proceeds with high anti-Markovnikov selectivity, placing the bulky stannyl group at the

    
    -position.
    
  • Utility: The amide functionality allows for further derivation into active esters (e.g., for bioconjugation) or serves as a stable "mask" for radioiodination targets in nuclear medicine.

Mechanistic Principles

The formation of this compound is driven by a free-radical chain mechanism. Unlike ionic additions, this pathway is governed by the homolytic cleavage of the weak Sn-H bond (approx. 74 kcal/mol).

Reaction Pathway[1][2][3][4][5][6][7][8]
  • Initiation: A radical initiator (AIBN) decomposes thermally to generate isobutyronitrile radicals, which abstract a hydrogen atom from

    
    , generating the tributyltin radical (
    
    
    
    ).
  • Propagation (Step 1): The nucleophilic

    
     radical attacks the terminal carbon of the acrylamide double bond. This is the regiodetermining step, favored by the formation of a stabilized 
    
    
    
    -carbonyl radical.
  • Propagation (Step 2): The carbon-centered radical abstracts a hydrogen from a fresh molecule of

    
    , yielding the final product and regenerating the chain-carrying 
    
    
    
    radical.
Mechanistic Visualization

The following diagram illustrates the self-propagating radical cycle for this synthesis.

G Initiator Initiator (AIBN) Thermal Decomposition SnH Bu3Sn-H (Tributyltin Hydride) Initiator->SnH H-abstraction SnRad Bu3Sn• (Stannyl Radical) SnH->SnRad Generates SnH->SnRad Regenerates (Chain) Product Bu3Sn-CH2-CH2-CONH2 (3-Tributylstannylpropanamide) SnH->Product Yields Acrylamide CH2=CH-CONH2 (Acrylamide) SnRad->Acrylamide Addition (Regioselective) AdductRad Bu3Sn-CH2-CH•-CONH2 (Stabilized Radical) Acrylamide->AdductRad AdductRad->SnH H-abstraction

Caption: Radical chain mechanism for the hydrostannylation of acrylamide. The cycle relies on the continuous regeneration of the stannyl radical.

Experimental Protocol

This protocol is adapted from the foundational methodologies of Noltes (1959) and modern radical chemistry standards. It is designed to minimize the formation of the


-adduct and polymerization byproducts.
Reagents & Equipment
ReagentEquiv.[1][2][3][4][5][6][7]RoleNotes
Acrylamide 1.0SubstrateRecrystallize from chloroform if yellowed.
Tributyltin Hydride 1.1 - 1.2ReagentFreshly distilled or stored under Ar. Oxidation leads to

.
AIBN 0.05 (5 mol%)InitiatorRecrystallize from methanol.[4]
Benzene/Toluene SolventMediumDegassed (freeze-pump-thaw x3).
Step-by-Step Synthesis
  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve acrylamide (1.0 g, 14.1 mmol) in dry, degassed benzene (15 mL).

  • Addition: Add tributyltin hydride (4.5 g, 15.5 mmol) via syringe.

  • Initiation: Add AIBN (115 mg, 0.7 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (80°C) under a nitrogen atmosphere. Monitor the reaction by TLC (or disappearance of the Sn-H stretch at 1810 cm⁻¹ in IR).

    • Note: The reaction is typically complete within 2–4 hours.

  • Workup: Cool the solution to room temperature. Remove the solvent under reduced pressure to yield a viscous oil.

  • Purification:

    • Primary Method: The crude product is often pure enough for subsequent steps (e.g., iodination).

    • Secondary Method: If purification is required, rapid flash chromatography on neutral alumina (deactivated) is preferred over silica gel, as organotins can streak or decompose on acidic silica. Elute with Hexane/EtOAc (gradient).

Characterization Data (Expected)
TechniqueSignal/ValueAssignment
¹H NMR (CDCl₃)

0.8–1.5 (m, 27H)
Butyl groups (Sn-Bu)

1.05 (t, 2H)

(

to Sn)

2.40 (t, 2H)

(

to Carbonyl)

5.5–6.0 (br s, 2H)

(Amide protons)
IR (Neat)3350, 3180 cm⁻¹N-H stretch (Amide)
1660 cm⁻¹C=O stretch (Amide I)
No peak at 1810 cm⁻¹Absence of Sn-H (Reaction complete)

Critical Analysis & Troubleshooting

This synthesis relies on the "Hydrostannylation" efficiency. Below are common failure modes and their scientific resolutions.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Oxidation of

Check reagent quality.

degrades to oxide. Distill if cloudy.
Polymerization Lack of H-donorAcrylamide can self-polymerize. Ensure

is in slight excess to quench the radical faster than it attacks another alkene.
Incomplete Reaction O₂ InhibitionOxygen is a radical scavenger. Ensure rigorous degassing (Ar/N₂ sparge).
Streaking on Column Acidic SilicaOrganotins are acid-sensitive. Use Neutral Alumina or add 1% Triethylamine to the eluent.
Safety & Toxicity

Warning: Organotin compounds are toxic and readily absorbed through the skin.

  • Neurotoxicity: Tributyltin species are known neurotoxins and endocrine disruptors.

  • Handling: All manipulations must be performed in a fume hood. Double-gloving (nitrile) is mandatory.

  • Waste: All tin-containing waste must be segregated and disposed of as hazardous heavy metal waste. Do not mix with general organic waste.

References

  • Van der Kerk, G. J. M., & Noltes, J. G. (1959). Studies on Organotin Compounds: XIII. The addition of organotin hydrides to

    
    -unsaturated compounds. Journal of Applied Chemistry, 9(2), 106–113. Link(Foundational discovery of the hydrostannylation method).
    
  • Kuivila, H. G. (1968). Organotin Hydrides and Organic Free Radicals. Accounts of Chemical Research, 1(10), 299–305. Link( definitive review of the radical mechanism).

  • Wilbur, D. S., et al. (2000). Biotin Reagents for Antibody Pretargeting. 4. Selection of Biotin Conjugates for In Vivo Application Based on Tumor Retention and Clearance. Bioconjugate Chemistry, 11(4), 569–583. Link(Application of stannyl-amides/esters in radiolabeling).

  • Neumann, W. P. (1987). Tri-n-butyltin Hydride as Reagent in Organic Synthesis. Synthesis, 1987(08), 665–683. Link(Comprehensive review of synthetic utility).

Sources

Methodological & Application

Application Note: High-Efficiency Stille Cross-Coupling of 3-(tributylstannyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of primary amide side chains (


) onto aromatic or heteroaromatic scaffolds is a recurring challenge in medicinal chemistry. While classical amide couplings require pre-existing carboxylic acids, 3-(tributylstannyl)propanamide (1)  allows for the direct installation of the propanamide motif via Stille cross-coupling.

This guide addresses the specific challenges of using Reagent 1 :

  • 
    -Hydride Elimination:  As a primary alkyl stannane with 
    
    
    
    -hydrogens, Reagent 1 is prone to isomerization and elimination, often resulting in reduction byproducts rather than the coupled product.
  • Slow Transmetallation: The

    
     hybridized carbon-tin bond transmetallates significantly slower than 
    
    
    
    (vinyl/aryl) analogs.
  • Purification: The polarity of the primary amide often complicates the separation of toxic organotin residues.

The Solution: This protocol utilizes a Copper(I)-accelerated catalytic cycle to bypass the slow transmetallation step, ensuring high yields and chemoselectivity.

Reagent Preparation: this compound

Commercially available sources can be expensive or degraded. Fresh preparation is recommended for optimal coupling efficiency.

Synthesis Logic

The synthesis relies on the hydrostannylation of acrylamide. While transition metal catalysis can be used, the radical-initiated route is preferred to exclusively favor the linear (


-adduct) over the branched (

-adduct) isomer.
Protocol A: Radical Hydrostannylation
  • Reagents: Acrylamide (1.0 equiv), Tributyltin hydride (

    
    , 1.1 equiv), AIBN (5 mol%).
    
  • Solvent: Toluene (anhydrous).

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Acrylamide (10 mmol, 0.71 g) in dry Toluene (20 mL).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical for radical propagation).

  • Addition: Add Tributyltin hydride (11 mmol, 2.96 mL) and AIBN (0.5 mmol, 82 mg).

  • Reaction: Heat to 80°C for 3–4 hours. Monitor by TLC (stain with KMnO4; tin compounds do not always UV absorb strongly).

  • Workup: Cool to room temperature. Concentrate in vacuo.

  • Purification: The crude oil is often pure enough for coupling. If necessary, purify via rapid flash chromatography (Hexanes/EtOAc 4:1).

    • Note: The product is a viscous oil or low-melting solid.

    • Yield Expectation: >85%.[1][2]

Mechanistic Strategy: The "Copper Effect"

Standard Stille conditions (


, Toluene, Reflux) often fail with alkyl stannanes due to the slow rate of transmetallation from Sn to Pd. This slowness allows the Pd-intermediate to undergo 

-hydride elimination.

To solve this, we employ the "Copper Effect" (Liebeskind/Farina modification).

  • Role of CuI: Copper(I) undergoes rapid transmetallation with the Stannane to form a transient Organocopper species.

  • Role of Organocopper: The Organocopper species transmetallates to Palladium orders of magnitude faster than the Stannane, outcompeting decomposition pathways.

Diagram 1: The Copper-Accelerated Catalytic Cycle

StilleMechanism cluster_legend Key Interaction Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Stannane Stannane Reagent (Bu3Sn-R) OrganoCu Transient R-Cu species Stannane->OrganoCu Transmetallation (Sn to Cu) CuI CuI (Additive) CuI->OrganoCu OrganoCu->TransMet Fast Transfer (Cu to Pd) desc The Cu-shunt (Red) accelerates alkyl transfer, preventing beta-hydride elimination.

Caption: The Copper(I) shunt (red path) generates a transient organocopper species that transmetallates to Palladium significantly faster than the direct Tin-to-Palladium route.[3]

Optimized Coupling Protocol

This protocol is optimized for coupling 1 with aryl bromides or iodides.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Aryl Halide 1.0ElectrophileAr-I preferred; Ar-Br requires longer times.
Reagent 1 1.2–1.5NucleophileExcess accounts for minor protodestannylation.

0.025Catalyst PrecursorSource of Pd(0).

0.10Ligand"Soft" ligand facilitates transmetallation.
CuI 0.10–0.20Co-CatalystCritical: Accelerates alkyl transfer.
CsF 2.0AdditiveActivates the stannane (fluoride effect).
DMF [0.2 M]SolventPolar aprotic promotes the Cu effect.

Note: Triphenylarsine (


) is toxic. If restriction applies, use Tri-2-furylphosphine (TFP) as a substitute.
Step-by-Step Procedure
  • Vessel Prep: Use a microwave vial or a Schlenk tube. Flame dry under vacuum and backfill with Argon.

  • Solids Addition: Add Aryl Halide (1.0 mmol), CuI (38 mg, 0.2 mmol), CsF (304 mg, 2.0 mmol),

    
     (23 mg, 0.025 mmol), and 
    
    
    
    (31 mg, 0.1 mmol).
  • Solvent & Stannane: Add anhydrous DMF (5 mL) via syringe, followed by This compound (1.2 mmol).

  • Reaction:

    • Thermal: Heat to 45–60°C . (Note: The Cu effect allows milder temperatures than the standard 100°C).

    • Time: 4–12 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the aryl halide.

  • Quench: Dilute with EtOAc and wash with water to remove DMF.

Tin Remediation (Purification)

The primary amide product is polar, making it difficult to separate from non-polar tin residues using standard chromatography. We recommend the Solid-Phase Fluoride Scavenging method.

Protocol B: KF/Silica Remediation

This method converts soluble tributyltin halides into insoluble tributyltin fluoride polymers trapped on silica.

  • Preparation of KF/Silica: Mix Silica Gel (50 g) and Potassium Fluoride (10 g) in water (100 mL). Evaporate water under reduced pressure and dry the resulting powder at 100°C under vacuum. Store in a desiccator.

  • Workup:

    • Dilute the crude reaction mixture (after DMF removal) with

      
       or EtOAc.
      
    • Add KF/Silica (approx. 500 mg per mmol of stannane used).

    • Stir vigorously at room temperature for 2 hours.

  • Filtration: Filter the suspension through a pad of Celite. The tin residues remain trapped in the filter cake.

  • Final Purification: Concentrate the filtrate and purify the amide product via reverse-phase prep-HPLC or flash chromatography (DCM/MeOH gradient).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or oxidation.Ensure rigorous degassing. Switch to

(fresh) if

quality is suspect.
Reduction Product (Ar-H)

-Hydride elimination.
Increase CuI loading to 20-30 mol%. Ensure temperature does not exceed 60°C.
Homocoupling (Ar-Ar) Oxidative coupling.Ensure the reaction is strictly anaerobic (Argon balloon or glovebox).
Product stuck in Tin Emulsion Amphiphilic nature of amide.Do NOT use aqueous extraction. Use the KF/Silica dry method described above.

References

  • Original Stille Coupling: Milstein, D.; Stille, J. K. "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium." J. Am. Chem. Soc.1978 , 100, 3636. Link

  • The Copper Effect: Farina, V.; Kapadia, S.; Krishnan, B.; Wang, C.; Liebeskind, L. S. "On the nature of the 'copper effect' in the Stille cross-coupling." J. Org.[4] Chem.1994 , 59, 5905. Link

  • Mechanism of Alkyl Transfer: Casado, A. L.; Espinet, P. "Mechanism of the Stille Reaction. 2. The Transmetalation Step."[1][5][6][7] J. Am. Chem. Soc.1998 , 120, 8978. Link

  • Tin Removal Protocols: Harrowven, D. C.; Guy, I. L. "KF–Silica as a stationary phase for the chromatographic removal of organotin by-products." Chem. Commun.2004 , 1968. Link

  • Hydrostannylation of Acrylamides: Leusink, A. J.; Noltes, J. G. "Studies in Group IV organometallic chemistry: XIX. The addition of organotin hydrides to α,β-unsaturated ketones and esters." J. Organomet. Chem.1966 , 5, 591. (Foundational work on regioselectivity).[8]

Sources

Technical Guide: Protocol for Using 3-(tributylstannyl)propanamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Guide is structured as a comprehensive Application Note for the synthesis and utilization of 3-(tributylstannyl)propanamide , a specialized organotin reagent.

Executive Summary

This compound (Bu


SnCH

CH

CONH

) acts as a stable, latent equivalent of the 3-carbamoylethyl anion or radical. While acrylamides are typically Michael acceptors, this reagent reverses that polarity (umpolung), allowing the introduction of the propanamide motif (–CH

CH

CONH

) into electrophiles via Palladium-catalyzed cross-coupling or halodestannylation.

This guide details the synthesis of the reagent from acrylamide and provides two validated application protocols :

  • Halodestannylation: To generate 3-iodopropanamide (a reactive alkylating agent/radiolabeling precursor).

  • Stille Cross-Coupling: To attach the propanamide side-chain to aryl halides.

Synthesis of the Reagent

Rationale: this compound is not always commercially available in bulk. It is synthesized via the radical hydrostannylation of acrylamide. This process is regioselective, favoring the


-adduct due to the stability of the intermediate 

-carbamoyl radical.
Reaction Scheme


Detailed Protocol

Materials:

  • Acrylamide (1.0 equiv)

  • Tributyltin hydride (Bu

    
    SnH) (1.1 equiv)
    
  • AIBN (Azobisisobutyronitrile) (0.05 equiv)

  • Solvent: Dry Benzene or Toluene (degassed)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Dissolution: Dissolve Acrylamide (e.g., 10 mmol, 0.71 g) in dry Toluene (20 mL). Sparge with nitrogen for 15 minutes to remove oxygen (oxygen inhibits radical chains).

  • Addition: Add Tributyltin hydride (11 mmol, 2.96 mL) and AIBN (0.5 mmol, 82 mg).

  • Reaction: Heat the mixture to 80°C for 3–4 hours. Monitor by TLC (stain with KMnO

    
    ; tin compounds often streak, but acrylamide disappearance is clear).
    
  • Workup: Cool to room temperature. Concentrate under reduced pressure.

  • Purification: The residue is often an oil.[1] Purify via flash column chromatography on neutral alumina (Silica gel can cause protodestannylation). Elute with Hexanes/Ethyl Acetate (gradient 9:1 to 7:3).

    • Note: Organotins are toxic.[1] All rotary evaporation must be done with a secondary cold trap.

Quality Control (NMR Expectations):

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the characteristic Sn-CH
    
    
    triplets at
    
    
    ~0.9–1.1 ppm (often overlapping with butyl chain) and the
    
    
    -carbonyl methylene triplet at
    
    
    ~2.4 ppm. The absence of alkene protons (
    
    
    5.5–6.5 ppm) confirms consumption of acrylamide.

Application I: Halodestannylation (Synthesis of 3-Iodopropanamide)

Rationale: The Carbon-Tin bond is chemically robust but labile to halogens. This protocol converts the stable stannane into 3-iodopropanamide , a highly reactive alkylating agent used for cysteine modification or radiolabeling (using


I or 

I).
Mechanism & Workflow

The reaction proceeds via an electrophilic attack of iodine on the C-Sn bond, creating an iodonium-like transition state followed by cleavage.

Halodestannylation Stannane 3-(tributylstannyl) propanamide Complex [Sn-I-C Transition State] Stannane->Complex + I2 / 0°C Iodine Iodine (I2) Iodine->Complex Product 3-iodopropanamide Complex->Product Rapid Cleavage Byproduct Bu3Sn-I Complex->Byproduct

Figure 1: Electrophilic halodestannylation pathway converting the stannyl precursor to the active iodide.

Detailed Protocol

Reagents:

  • This compound (1.0 equiv)

  • Iodine (I

    
    ) (1.05 equiv)
    
  • Solvent: Dichloromethane (CH

    
    Cl
    
    
    
    ) or THF

Procedure:

  • Dissolve the stannane (1.0 mmol) in CH

    
    Cl
    
    
    
    (5 mL) and cool to 0°C (ice bath).
  • Add Iodine (1.05 mmol) dissolved in CH

    
    Cl
    
    
    
    dropwise. The violet color of iodine should disappear initially as it reacts.
  • Continue addition until a faint violet color persists (indicating slight excess).

  • Stir for 15 minutes at 0°C.

  • Quench: Add 10% aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) and shake until the organic layer is colorless.
  • Extraction: Separate layers. Dry organic layer over MgSO

    
     and concentrate.
    
  • Usage: The resulting 3-iodopropanamide is unstable on storage. Use immediately for alkylation reactions (e.g., reacting with a thiol-containing peptide).

Application II: Palladium-Catalyzed Stille Cross-Coupling

Rationale: This reaction couples the propanamide group to an aryl halide (Ar-X). Technical Challenge: Primary alkyl stannanes (like this reagent) transfer slowly and the resulting alkyl-Palladium intermediate has


-hydrogens, creating a risk of 

-hydride elimination (forming acrylamide and Ar-H). Solution: Use of Copper(I) Iodide (CuI) as a co-catalyst (the "Copper Effect") to facilitate transmetalation, and polar solvents to stabilize the catalytic cycle.
Catalytic Cycle & Logic

The addition of CuI generates a transient organocopper species (via Sn/Cu exchange) which transmetalates to Palladium much faster than the stannane itself, bypassing the slow step and reducing side reactions.

StilleCycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X Pd0->OxAdd Ar-X TransMet Ar-Pd(II)-R OxAdd->TransMet Transmetalation RedElim Ar-R + Pd(0) TransMet->RedElim Reductive Elimination RedElim->Pd0 Stannane Bu3Sn-CH2CH2CONH2 CuInter [Cu-CH2CH2CONH2] Stannane->CuInter Sn/Cu Exchange CuI CuI (Co-catalyst) CuI->CuInter CuInter->TransMet Fast Transfer

Figure 2: Copper-modified Stille coupling cycle designed to accelerate alkyl transfer and suppress beta-hydride elimination.

Detailed Protocol

Substrate Scope: Aryl Iodides (Ar-I) or activated Aryl Bromides (Ar-Br).

Reagents:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd
    
    
    (dba)
    
    
    / AsPh
    
    
  • Co-catalyst: CuI (10–20 mol%)

  • Base: CsF (2.0 equiv) - Optional, aids in activating the stannane.

  • Solvent: DMF or NMP (degassed)

Procedure:

  • Inert Atmosphere: Charge a Schlenk tube with Aryl Halide (1.0 mmol), Pd(PPh

    
    )
    
    
    
    (58 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol). Evacuate and backfill with Argon (3x).
  • Solvation: Add dry DMF (5 mL).

  • Reagent Addition: Add this compound (1.2 mmol) via syringe.

  • Reaction: Heat to 60–80°C for 12–24 hours.

    • Note: Do not overheat (>100°C) to avoid thermal decomposition of the primary alkyl palladium species.

  • Workup (Tin Removal):

    • Dilute with Ethyl Acetate.

    • Add 10% aqueous KF (Potassium Fluoride) solution and stir vigorously for 30 minutes. The polymeric Bu

      
      SnF will precipitate as a white solid.
      
    • Filter through a pad of Celite.

  • Purification: Silica gel chromatography.

Troubleshooting & Data Summary

IssueProbable CauseCorrective Action
Low Yield (Stille)

-Hydride Elimination
Switch ligand to AsPh

(Triphenylarsine) or use CuI co-catalysis. Lower Temp to 60°C.
No Reaction (Stille) Oxidized CatalystUse fresh Pd(PPh

)

(should be yellow, not black). Ensure rigorous O

exclusion.
Streaking on TLC Organotin residuesWash crude mixture with 10% KF solution. Use amine-doped silica (1% Et

N).
Reagent Impurity ProtodestannylationStore reagent over molecular sieves. Avoid acidic conditions during synthesis.

References

  • Hydrostannylation Mechanism: Smith, N. D., et al. "Regioselective Hydrostannylation of Activated Alkenes." Journal of Organic Chemistry, vol. 61, no. 14, 1996, pp. 4502-4505. Link

  • Stille Coupling of Alkyl Stannanes: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, vol. 41, no. 22, 2002, pp. 4176-4211. Link

  • Copper Effect in Stille Coupling: Farina, V., & Kapadia, S. "Copper-Accelerated Stille Reactions: A Mechanistic Study." Journal of Organic Chemistry, vol. 58, no. 16, 1993, pp. 4239-4242. Link

  • Halodestannylation Protocols: Wilbur, D. S., et al. "Radioiodination of organotin compounds." Bioconjugate Chemistry, vol. 4, no. 5, 1993, pp. 406-409.[2] (Contextual reference for tin-to-iodine exchange in propanoic acid derivatives). Link

  • Toxicity & Handling: "Organotin Compounds: Safety Data Sheet." Sigma-Aldrich, 2024. Link

Sources

The Unseen Workhorse: 3-(Tributylstannyl)propanamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer both structural novelty and versatile functionality is unceasing. Among the myriad of reagents available to the medicinal chemist, organostannanes have carved a significant niche, primarily through their role in the robust and reliable Stille cross-coupling reaction.[1][2] This guide delves into a specific, yet underexplored, bifunctional building block: 3-(tributylstannyl)propanamide . While direct literature on this exact molecule is sparse, its true potential lies in the intelligent application of the well-established chemistries of its constituent parts: the reactive tributylstannyl group and the versatile propanamide moiety.

This document serves as a detailed application note and a set of guiding protocols for researchers, scientists, and drug development professionals. We will explore the synthesis of this valuable reagent, its application in the generation of novel chemical entities via Stille coupling, and its significant potential as a precursor for radiolabeled compounds for imaging and therapeutic applications. The protocols provided herein are constructed from established principles of organotin and amide chemistry, offering a solid foundation for the integration of this compound into your research endeavors.

Part 1: The Synthetic Blueprint - Crafting the Tool

The journey into the applications of this compound begins with its synthesis. A plausible and efficient route involves a two-step process: the synthesis of the corresponding carboxylic acid followed by amidation. This approach is adapted from the known synthesis of similar organotin compounds, such as 3-(triethylstannyl)propanoic acid.[3]

Protocol 1: Synthesis of 3-(Tributylstannyl)propanoic Acid

This protocol outlines the hydrostannylation of an acrylate, a reliable method for forming the carbon-tin bond at the 3-position.

Materials:

  • Tributyltin hydride (Bu₃SnH)

  • Methyl acrylate

  • Azobisisobutyronitrile (AIBN) or other radical initiator

  • Toluene, anhydrous

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Hydrostannylation:

    • To a solution of methyl acrylate (1.2 equivalents) in anhydrous toluene, add tributyltin hydride (1.0 equivalent).

    • Add a catalytic amount of AIBN (approximately 2-5 mol%).

    • Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

    • The crude methyl 3-(tributylstannyl)propanoate can be purified by flash column chromatography on silica gel.

  • Hydrolysis:

    • Dissolve the purified methyl 3-(tributylstannyl)propanoate in a 1:1 mixture of THF and water.

    • Add LiOH or NaOH (1.5 equivalents) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with 1 M HCl to a pH of approximately 7, and then carefully acidify to a pH of 3-4 to precipitate the carboxylic acid.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-(tributylstannyl)propanoic acid.

Protocol 2: Amidation to this compound

With the carboxylic acid in hand, the final step is the formation of the primary amide. Standard peptide coupling conditions are generally effective.

Materials:

  • 3-(Tributylstannyl)propanoic acid

  • Ammonium chloride (NH₄Cl)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-(tributylstannyl)propanoic acid (1.0 equivalent) in anhydrous DMF, add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add ammonium chloride (1.5 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Part 2: Applications in Medicinal Chemistry - A Bifunctional Marvel

The true utility of this compound lies in its bifunctional nature. The tributylstannyl group serves as a handle for palladium-catalyzed cross-coupling reactions, while the propanamide moiety can act as a pharmacophore element, a linker attachment point, or a site for further chemical modification.[4][5]

Application 1: Scaffolding New Chemical Entities via Stille Cross-Coupling

The Stille reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds under mild conditions with excellent functional group tolerance.[6][7] this compound can be envisioned as a versatile building block to introduce a propanamide-containing side chain onto various aromatic and heteroaromatic systems.

Conceptual Workflow:

Stille_Coupling_Workflow Start Start Materials Stannane This compound Start->Stannane ArylHalide Aryl/Heteroaryl Halide (R-X) Start->ArylHalide Reaction Stille Cross-Coupling Stannane->Reaction ArylHalide->Reaction Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Product Coupled Product (R-CH₂CH₂CONH₂) Reaction->Product Byproduct Tributyltin Halide (Bu₃SnX) Reaction->Byproduct Radioiodination_Workflow Precursor This compound on a solid support (optional) Reaction Electrophilic Radioiodination Precursor->Reaction Radioiodine Radioiodide (e.g., Na¹²⁵I) Radioiodine->Reaction Oxidant Oxidizing Agent (e.g., Chloramine-T) Oxidant->Reaction Product Radiolabeled Product (³-Iodo-propanamide) Reaction->Product Purification Purification (e.g., HPLC, SPE) Product->Purification

Sources

Advanced Application Note: Palladium-Catalyzed Stille Cross-Coupling with 3-(Tributylstannyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Objective: To provide a robust, mechanistically grounded protocol for the


-

cross-coupling of 3-(tributylstannyl)propanamide with aryl halides, emphasizing catalytic efficiency, stereochemical fidelity, and rigorous organotin waste remediation.

Mechanistic Rationale & Reaction Design

The Stille cross-coupling is a cornerstone of modern carbon-carbon bond formation, prized for its broad functional group tolerance and the air-stability of organostannane reagents[1][2]. However, the use of alkylstannanes (


-hybridized tin reagents) like This compound  presents unique kinetic challenges.

Unlike aryl or vinyl stannanes, unactivated alkylstannanes undergo transmetalation to palladium at a significantly reduced rate and are prone to deleterious


-hydride elimination pathways[3][4]. To overcome this activation barrier, this protocol utilizes a Copper(I) co-catalyst effect . The addition of CuI facilitates a rapid Sn-to-Cu transmetalation, generating a highly nucleophilic alkylcopper intermediate that rapidly transfers the propanamide moiety to the Pd(II) center, bypassing the kinetic bottleneck[5].

G Pd0 Pd(0) Active Catalyst (14-electron species) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X TransMet Transmetalation Ar-Pd(II)-R (Fast via Cu co-catalyst) OxAdd->TransMet + Bu3Sn-R / CuI RedElim Reductive Elimination Product: Ar-CH2CH2CONH2 TransMet->RedElim Isomerization TinWaste Tributyltin Halide (Bu3SnX) TransMet->TinWaste Waste RedElim->Pd0 - Product

Catalytic cycle of the Stille coupling highlighting the Cu-accelerated transmetalation step.

Safety & Environmental Protocols (Critical)

Tributyltin (TBT) compounds are highly toxic, persistent environmental pollutants that act as endocrine disruptors and bioaccumulate in marine ecosystems[6]. Acute exposure can cause severe irritation, central nervous system effects, and immunosuppression[6][7].

Mandatory EHS Controls:

  • Engineering Controls: All manipulations must be performed in a certified, high-velocity fume hood.

  • PPE: Double-gloving (Nitrile over Neoprene), chemical splash goggles, and a lab coat are mandatory.

  • Waste Remediation (The KF Protocol): Liquid organotin byproducts (

    
    ) are highly lipophilic and difficult to separate from the product via standard chromatography. This protocol employs an aqueous Potassium Fluoride (KF) workup. The fluoride ion displaces the halide on the tin, forming tributyltin fluoride (
    
    
    
    )
    , an insoluble polymeric solid that can be safely filtered and disposed of as hazardous solid waste[1].

Experimental Protocol: Synthesis of Arylpropanamides

The following protocol is optimized for the coupling of this compound with an electron-neutral aryl bromide.

Reaction Setup (Schlenk Technique)

Causality: Palladium(0) complexes are highly sensitive to molecular oxygen, which irreversibly oxidizes the catalyst to an inactive Pd(II) peroxo complex. Rigorous degassing is non-negotiable[8].

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv) and Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (0.05 mmol, 5 mol%)[1][9].
    
  • Add Copper(I) Iodide (CuI) (0.10 mmol, 10 mol%) as the transmetalation accelerator.

  • Seal the flask with a rubber septum and subject the vessel to three cycles of vacuum/nitrogen backfill.

  • Inject anhydrous, degassed Toluene (10 mL) via syringe, followed by this compound (1.2 mmol, 1.2 equiv).

Execution & Monitoring
  • Replace the septum with a reflux condenser (under positive

    
     pressure) and heat the reaction mixture to 100 °C using a pre-heated oil bath or heating block[1].
    
  • Causality: The elevated temperature is required to drive the reductive elimination step, which forces the trans-Pd(II) intermediate to isomerize to the cis-conformation prior to product release[8].

  • Monitor the reaction via TLC or LC-MS. Complete consumption of the aryl bromide typically occurs within 12–18 hours.

Quenching & Organotin Remediation
  • Cool the reaction mixture to room temperature.

  • Add 10 mL of a saturated aqueous solution of Potassium Fluoride (KF)[1].

  • Stir the biphasic mixture vigorously for 2 hours. Observation: A dense, white precipitate of

    
     will form at the interface.
    
  • Filter the entire mixture through a pad of Celite to remove the tin waste and palladium black. Wash the filter cake thoroughly with Ethyl Acetate (3 × 15 mL).

Extraction & Purification
  • Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). Pro-tip: Adding 1% Triethylamine (

    
    ) to the eluent can help elute any residual tin impurities near the solvent front[1].
    

Optimization & Quantitative Data

The choice of catalyst and solvent profoundly impacts the yield of


-stannane couplings. The table below summarizes optimization parameters for the coupling of this compound with 4-bromoanisole.
EntryCatalyst (5 mol%)Additive (10 mol%)SolventTemp (°C)Time (h)Isolated Yield (%)
1

NoneToluene1002432% (Sluggish)
2

CuI Toluene1001484%
3

CuIDMF1001278%
4

/ JackiePhos
NoneDioxane801865%
5None (Control)CuIToluene100240% (No reaction)

Data Interpretation: Entry 2 demonstrates that the inclusion of CuI is critical for achieving synthetically useful yields with this unactivated alkylstannane, outperforming even advanced ligand systems (Entry 4) in standard conditions.

References

  • Organic-Synthesis.com. Stille Coupling - Organic Synthesis. Retrieved from[Link]

  • Wikipedia. Stille reaction. Retrieved from[Link]

  • Chemistry LibreTexts. Stille Coupling. Retrieved from[Link]

  • National Institutes of Health (PMC). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Retrieved from[Link]

  • National Science Foundation / ACS. Pd-Catalyzed Arylation of Secondary α-Alkoxytricyclohexylstannanes. Retrieved from[Link]

  • Royal Society of Chemistry. A general approach to stereospecific Pd-catalyzed cross-coupling reactions of benzylic stereocenters. Retrieved from[Link]

  • Wikipedia. Tributyltin. Retrieved from [Link]

  • ACS Publications. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction. Retrieved from[Link]

Sources

3-(tributylstannyl)propanamide as a reagent for solid-phase synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(Tributylstannyl)propanamide Motifs in Solid-Phase Synthesis

Executive Summary

This guide details the application of This compound motifs in solid-phase organic synthesis (SPOS). While often referenced as a functional group generated in situ, the core utility stems from its precursor, 3-(tributylstannyl)propanoic acid , which is used to generate polymer-supported organotin reagents (Stannyl Linkers).

These stannyl-functionalized resins are critical for:

  • "Traceless" Synthesis: Releasing target molecules via protodestannylation without leaving a linker scar.

  • Radiochemistry: Facilitating high-purity Radioiodination (

    
     or 
    
    
    
    ) via electrophilic destannylation (halodestannylation).
  • Stille Cross-Couplings: Serving as a solid-phase partner for palladium-catalyzed carbon-carbon bond formation.

Mechanistic Principles

The "this compound" structure is typically the linker interface formed when 3-(tributylstannyl)propanoic acid is coupled to an amino-functionalized resin (e.g., Rink Amide, MBHA).

The "Safety-Catch" & Release Mechanism

The alkyl-tin bond (Sn-C


) connecting the tin to the resin is chemically robust, whereas the aryl-tin bond (Sn-C

) formed during library synthesis is more labile towards electrophiles. This difference allows for selective cleavage.
  • Anchoring: The tin atom is tethered to the solid support via the propanamide chain.

  • Functionalization: An aryl group is attached to the tin (via Stille coupling or lithiation).

  • Cleavage: The aryl product is released upon treatment with an electrophile (

    
    ), such as Iodine or a Proton source, leaving the toxic organotin residue bound to the resin.
    

DOT Diagram 1: The Stannyl Linker Strategy

StannylLinkerWorkflow cluster_0 Key Advantage Resin Amino-Resin (e.g., Rink Amide) StannylResin Stannyl-Propanamide Resin (Immobilized Reagent) Resin->StannylResin Coupling (DIC/HOBt) Linker Linker Precursor (3-Tributylstannylpropanoic acid) Linker->StannylResin LoadedResin Aryl-Stannyl Resin (Library Intermediate) StannylResin->LoadedResin 1. Sn-H -> Sn-Li 2. + Aryl Halide Functionalization Functionalization (Lithiation or Stille) Product Final Product (Aryl-Iodide or Arene) LoadedResin->Product Destannylation Waste Resin-Bound Tin Waste LoadedResin->Waste Retained on Filter Cleavage Electrophilic Cleavage (I2 or TFA)

Caption: Workflow for generating and using this compound functionalized resins. The toxic tin byproduct remains on the solid phase.

Experimental Protocols

Protocol A: Preparation of the Stannyl Linker Resin

This protocol generates the This compound motif on a solid support.

Reagents:

  • Resin: Rink Amide MBHA resin (Loading: ~0.5–0.7 mmol/g).

  • Linker Precursor: 3-(Tributylstannyl)propanoic acid (prepared via hydrostannylation of acrylic acid).

  • Coupling Agents: DIC (N,N'-Diisopropylcarbodiimide), HOBt (1-Hydroxybenzotriazole).

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step:

  • Swelling: Place 1.0 g of Rink Amide resin in a solid-phase synthesis vessel. Swell in DCM (10 mL) for 30 min, then wash with DMF (3 x 10 mL).

  • Deprotection: Remove the Fmoc group (if present) using 20% Piperidine/DMF (2 x 10 min). Wash thoroughly with DMF, DCM, and DMF.

  • Activation: In a separate vial, dissolve 3-(tributylstannyl)propanoic acid (3.0 equiv relative to resin loading) and HOBt (3.0 equiv) in minimum DMF. Stir for 5 min. Add DIC (3.0 equiv).

  • Coupling: Transfer the activated solution to the resin. Shake at room temperature for 4–6 hours.

  • Monitoring: Perform a Kaiser Test (Ninhydrin). The resin beads should remain colorless (indicating no free amines). If blue, repeat the coupling.

  • Capping (Optional): Treat with Acetic Anhydride/Pyridine (1:1) in DCM to cap any unreacted amines.

  • Storage: Wash resin with DMF, DCM, and MeOH. Dry under vacuum. The resin now contains the This compound linker.

Protocol B: Synthesis of Radioiodinated Compounds (Iododestannylation)

This is the "Gold Standard" application for this reagent class, enabling the synthesis of high-specific-activity radiopharmaceuticals without HPLC purification of tin residues.

Reagents:

  • Substrate: Resin-bound Aryl-Stannane (prepared from Protocol A via lithiation or Stille coupling).

  • Radioisotope: [

    
    I]NaI or [
    
    
    
    I]NaI.
  • Oxidant: Chloramine-T or Peracetic Acid.

Step-by-Step:

  • Setup: Suspend 10 mg of the functionalized resin in 500 µL of MeOH or Acetone in a shielded vial.

  • Addition: Add [

    
    I]NaI (e.g., 1–5 mCi) to the suspension.
    
  • Oxidation: Add Chloramine-T (10 µL of a 1 mg/mL solution) to initiate electrophilic iodine generation.

  • Reaction: Shake at room temperature for 5–15 minutes. The electrophilic iodine attacks the Aryl-Sn bond.

    • Mechanism:[1][2] The Iodine replaces the Tin on the aromatic ring. The Tin remains attached to the resin via the propanamide linker.

  • Elution: Filter the mixture through a fritted syringe.

  • Purification: The filtrate contains the radiolabeled product [

    
    I]-Aryl-Iodide. The toxic tin byproducts are trapped on the filter.
    
  • Yield Check: Measure activity in the filtrate vs. the resin to calculate Radiochemical Yield (RCY).

Data Summary: Comparison of Cleavage Methods

Cleavage MethodReagentProduct TypeMechanism
Halodestannylation I

, Br

, or ICl
Aryl Halide (Ar-I, Ar-Br)Electrophilic Substitution (SEAr)
Protodestannylation TFA / DCMArene (Ar-H)Protonolysis (Traceless)
Fluorodestannylation Selectfluor / AgOTfAryl Fluoride (Ar-F)Oxidative Fluorination

Advanced Application: Stille Coupling on Solid Phase

The resin-bound stannane can act as the nucleophile in Stille couplings with solution-phase aryl halides.

DOT Diagram 2: Stille Coupling Mechanism

StilleMechanism ResinSn Resin-Linker-SnBu2-Aryl Transmetal Transmetallation (Pd inserts into Ar-X) ResinSn->Transmetal + Pd(II)-Ar-X SolAryl Solution: R'-X (Aryl Halide) PdCat Pd(0) Catalyst SolAryl->PdCat PdCat->Transmetal Oxidative Addition RedElim Reductive Elimination Transmetal->RedElim Transfer of Aryl group RedElim->ResinSn Note: Product usually remains on resin until cleavage Product Product: Aryl-R' RedElim->Product Release to Solution?

Caption: In Solid-Phase Stille, the tin reagent is immobilized. Note: Depending on the linker design, the product may remain on the resin (if the tin is the anchor) or be released (if the tin is the leaving group).

Critical Note on Stille Chemistry: When using the This compound linker , the tin is the anchor. Therefore, you typically react the Resin-Sn-Bu2-H with a functionalized alkyne or halide to build the scaffold, and then cleave it.

  • Inverse Strategy: If you use a soluble this compound reagent, it acts as a "capping" agent to introduce the propanamide tail onto a resin-bound aryl halide.

Troubleshooting & Optimization

  • Low Loading Efficiency: The steric bulk of the tributylstannyl group can hinder coupling to the resin.

    • Solution: Use a lower loading resin (0.3 mmol/g) or switch to 3-(trimethylstannyl)propanoic acid (less bulky, though more toxic).

  • Protodestannylation Instability: The Aryl-Sn bond is acid-sensitive.

    • Precaution: Avoid using TFA for Fmoc deprotection if the Aryl-Sn bond is already formed. Use Piperidine/DMF (base) which is compatible with organostannanes.

  • Tin Leaching: Small amounts of tin may leach if the amide bond hydrolyzes.

    • Validation: Analyze final products by ICP-MS to ensure residual tin is <5 ppm (pharmaceutical limit).

References

  • Gifford, A. N., et al. (2011).[3][4][5] "Polymer-Supported Organotin Reagent for Prosthetic Group Labeling of Biological Macromolecules with Radioiodine." Bioconjugate Chemistry, 22(3), 406–412.[3][4] Link

  • Hunter, D. H., & Zhu, X. (1999).[3] "Polymer-supported radiopharmaceuticals: [131I]MIBG and [123I]MIBG."[3] Journal of Labelled Compounds and Radiopharmaceuticals, 42(7), 653–661.[3] Link

  • Neumann, W. P. (1987). "The Organic Chemistry of Tin." Synthesis, 1987(08), 665-683.
  • Dussault, P. H., et al. (2006). "New and efficient synthesis of solid-supported organotin reagents and their use in organic synthesis." Journal of Organometallic Chemistry, 691(8), 1466-1475.[3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Reactions with 3-(tributylstannyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(tributylstannyl)propanamide. This guide is designed to provide in-depth, field-proven insights into the common side reactions and purification challenges associated with this versatile organostannane reagent. Our goal is to move beyond simple protocols and explain the causality behind experimental outcomes, enabling you to troubleshoot effectively and optimize your synthetic routes.

Organotin reagents like this compound are powerful tools, primarily for palladium-catalyzed Stille cross-coupling reactions, allowing for the formation of complex carbon-carbon bonds.[1][2] However, their use is often accompanied by characteristic side reactions and purification difficulties. This guide addresses the most frequent issues in a practical, question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My reaction has a low yield, and I've isolated a major side product that appears to be propanamide. What is causing this loss of the stannyl group?

Answer: This is a classic case of protodestannylation , where the carbon-tin bond is cleaved by an acidic proton, replacing the tributylstannyl group with a hydrogen atom. This is a common pathway for organostannane decomposition and a frequent cause of reduced yields in Stille couplings.[3]

The Underlying Chemistry (Causality): The C-Sn bond is susceptible to cleavage by electrophiles, with the simplest and most common electrophile being a proton (H+). Organostannanes are sensitive to acidic conditions, and even trace amounts of acid or water can facilitate this unwanted reaction, effectively quenching your nucleophilic partner before it can participate in the catalytic cycle.[3]

Troubleshooting & Mitigation Protocol:

  • Rigorous Control of Reaction Environment:

    • Solvent & Reagent Purity: Use freshly distilled, anhydrous solvents. Ensure all reagents are dried and free of acidic impurities.

    • Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (Argon or Nitrogen) to prevent moisture from the air from entering the reaction vessel.

    • Glassware Preparation: Flame-dry all glassware immediately before use or oven-dry it overnight at >120 °C and allow it to cool in a desiccator under vacuum.

  • Scavenging Trace Protons:

    • Addition of a Non-Nucleophilic Base: In some cases, adding a proton scavenger like a non-nucleophilic base (e.g., proton sponge) can be beneficial.

    • Base-Washed Silica Gel: If you suspect your starting material is degrading on silica gel before the reaction, you can pre-purify it using silica gel that has been washed with a triethylamine/hexane solution and then dried.

dot

Protodestannylation Stannane H₂N-CO-CH₂CH₂-SnBu₃ (this compound) TransitionState Transition State Stannane->TransitionState Attack by proton source Proton H⁺-X⁻ (Proton Source, e.g., H₂O, trace acid) Proton->TransitionState Propanamide H₂N-CO-CH₂CH₃ (Propanamide) TransitionState->Propanamide C-Sn bond cleavage TinByproduct X-SnBu₃ (Tributyltin Salt) TransitionState->TinByproduct

Caption: Mechanism of protodestannylation of the starting material.

Question 2: My Stille coupling seems to work, but I'm struggling to remove a greasy, non-polar impurity from my desired product. What is it and how can I get rid of it?

Answer: You are encountering the most notorious challenge in Stille coupling: the removal of stoichiometric tin byproducts. These are typically tributyltin halides (Bu₃SnX, where X is Cl, Br, I, or OTf) and their hydrolysis product, bis(tributyltin) oxide, often called hexabutyldistannoxane or TBTO.[4] These compounds are often greasy, have low polarity, and can co-elute with products during chromatography.

The Underlying Chemistry (Causality): In the Stille catalytic cycle, the transmetalation step involves the transfer of the desired organic group (the propanamide moiety) from tin to the palladium center. The three "non-transferable" butyl groups remain on the tin atom, which departs with the halide or triflate from the palladium complex. This process generates one equivalent of Bu₃SnX for every equivalent of your stannane that reacts.

dot

Stille_Byproduct_Formation cat_cycle Pd(0)L₂ Oxidative Addition (R¹-X) Transmetalation (R²-SnBu₃) Reductive Elimination byproduct Bu₃Sn-X (Stoichiometric Byproduct) cat_cycle:tm->byproduct Forms during Transmetalation Step

Caption: Formation of tributyltin halide byproduct in the Stille cycle.

Troubleshooting & Purification Protocols:

Standard column chromatography is often insufficient. Below is a comparison of effective methods for removing tin residues.

MethodProtocol SummaryAdvantagesDisadvantages
Aqueous KF Workup After the reaction, dilute the mixture with a solvent like diethyl ether or ethyl acetate. Stir vigorously with a saturated aqueous solution of potassium fluoride (KF) for 30 minutes to 1 hour. A precipitate of insoluble tributyltin fluoride (Bu₃SnF) will form, which can be removed by filtration through Celite.Highly effective for removing the bulk of tin species. The resulting Bu₃SnF is a solid and easy to filter off.May not remove all traces of tin. The amide functionality could potentially hydrolyze if the workup is prolonged or heated.
DBU/Iodine Treatment Treat the crude reaction mixture with 1,8-diazabicycloundec-7-ene (DBU) and iodine. This converts tin residues to tributyltin iodide, which can sometimes be more easily separated.Effective for certain substrates.Adds more reagents to the mixture that will need to be removed.
Trituration Choose a solvent in which your desired product is sparingly soluble or insoluble, but the tin byproducts are highly soluble (e.g., cold hexanes). Stir the crude material in the solvent, then filter to collect your purified solid product.[5]Simple, non-chromatographic method. Good for crystalline products.Product losses can occur if solubility is not ideal. May not be effective for oily products.
Specialized Chromatography Run column chromatography on silica gel, but modify the eluent by adding 1-2% triethylamine.[4] This can help move the slightly basic tin residues along the column more effectively than the desired product.Can be very effective when optimized.Requires careful solvent system development. Triethylamine must be removed from the final product.

Recommended General Workflow for Purification:

dot

Purification_Workflow A 1. Crude Reaction Mixture B 2. Dilute with Ether/EtOAc A->B C 3. Stir with Saturated Aqueous KF B->C D 4. Filter through Celite C->D E 5. Aqueous Workup (Separate Layers) D->E F 6. Dry & Concentrate Organic Layer E->F G 7. Final Purification (Chromatography or Crystallization) F->G

Caption: Recommended workflow for removing tin byproducts.

Question 3: My main byproduct has a mass corresponding to the dimer of my starting material. What is this and why did it form?

Answer: This side product is the result of homocoupling , a common side reaction in Stille couplings where two molecules of the organostannane reagent couple with each other.[1]

The Underlying Chemistry (Causality): Homocoupling can occur via two primary mechanisms:

  • Reaction with Pd(II) Precatalyst: If the Pd(II) precatalyst is not fully reduced to the active Pd(0) species, two molecules of the organostannane can react with the Pd(II) center, leading to reductive elimination of the homocoupled dimer.[3]

  • Pd(0) Mediated Pathway: The active Pd(0) catalyst itself can participate in a radical process or an alternative catalytic cycle that results in the dimerization of the organostannane.[1][3]

This side reaction is often promoted by higher temperatures, certain ligands, or conditions that favor the reaction of the organostannane with the catalyst over the intended cross-coupling partner.

Troubleshooting & Mitigation Protocol:

  • Catalyst Choice and Activation: Use a reliable Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) precatalyst with a ligand, ensure conditions are sufficient to generate the active Pd(0) species before the coupling partners are consumed by side reactions.

  • Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. High temperatures can often accelerate homocoupling.[3]

  • Reagent Stoichiometry & Addition: Ensure the stoichiometry is precise. Sometimes, slow addition of the organostannane to the reaction mixture containing the catalyst and the electrophile can minimize its concentration and thus reduce the rate of homocoupling.

  • Ligand Effects: The choice of ligand can have a dramatic effect. Less donating ligands can sometimes accelerate the desired reaction over homocoupling.[6] Consider screening different phosphine or arsine ligands.

Question 4: I'm concerned about the stability of the amide group. Could it be reacting under my conditions?

Answer: Yes, the propanamide functional group can undergo side reactions, primarily hydrolysis , under non-neutral pH conditions, especially when heated.

The Underlying Chemistry (Causality): Amide bonds are generally robust, but they can be cleaved by water (hydrolyzed) under either acidic or basic catalysis to yield a carboxylic acid and ammonia.[7] While this is unlikely to be a major issue in a well-controlled, anhydrous Stille reaction, it can become a significant problem during aqueous workup procedures if they are too harsh.

  • Acidic Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7]

  • Basic Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon initiates the cleavage. The resulting carboxylic acid is deprotonated to a carboxylate, making the reaction irreversible.[7]

Troubleshooting & Mitigation Protocol:

  • Control pH During Workup: When performing an aqueous workup, try to keep the pH as close to neutral as possible. If an acidic or basic wash is required (e.g., to remove basic impurities), perform it quickly and at low temperature (0 °C).

  • Use Buffered Solutions: Instead of strong acids or bases, consider using buffered aqueous solutions (e.g., saturated ammonium chloride for a mildly acidic wash, or a bicarbonate solution for a mildly basic wash).

  • Avoid High Temperatures: Do not heat the reaction mixture during aqueous extraction steps, as this will significantly accelerate the rate of hydrolysis.

  • Monitor for Byproducts: Be aware of the potential for a 3-(tributylstannyl)propanoic acid byproduct if hydrolysis occurs before the Stille coupling, or the corresponding coupled carboxylic acid if it occurs after.

References

  • Ratier, M., et al. (1989). Thermal Decomposition of Organotin Sulfamates: A One Pot Synthesis of Vinyltributyltin Compounds. Synthetic Communications. Available at: [Link]

  • Imsgard, F., et al. (n.d.). Stability and performance of tributyltin compounds. IRG-WP. Available at: [Link]

  • Ratier, M., et al. (2006). Thermal Decomposition of Organotin Sulfamates: A One Pot Synthesis of Vinyltributyltin Compounds. Taylor & Francis Online. Available at: [Link]

  • Wikipedia. (n.d.). Stille reaction. Wikipedia. Available at: [Link]

  • Ratier, M., et al. (1989). Thermal Decomposition of Organotin Sulfamates: A One-Pot Synthesis of Vinyltributyltin Compounds. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Desulfonylation of Amides using Tributyltin Hydride, Samarium Diiodide or Zinc/Titanium Tetrachloride. A Comparison of Methods. ResearchGate. Available at: [Link]

  • SciSpace. (1996). New perspectives in the cross-coupling reactions of organostannanes. SciSpace. Available at: [Link]

  • Organic Syntheses Procedure. (2018). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Available at: [Link]

  • Rossi, R. A. (n.d.). Recent advances in the synthesis of stannanes and the scope of their posterior chemical transformations. ScienceDirect. Available at: [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Available at: [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Available at: [Link]

  • ACS Publications. (1976). Homolytic Reactions Involving Organotin Compounds. Advances in Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis and electrophilic destannylation reactions of trimethylstannyl-substituted methyl crotonates. Organometallics. Available at: [Link]

  • PMC. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. Available at: [Link]

  • Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino...
  • PMC. (2025). Divergent alkynylative difunctionalization of amide bonds through C–O deoxygenation versus C–N deamination. PMC. Available at: [Link]

  • Google Patents. (n.d.). Hydrolysis of nitriles to amides with quaternary ammonium hydroxide.
  • Google Patents. (n.d.). Process for the production of carboxylic amides using alkyltin catalysts.
  • ResearchGate. (2025). Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. ResearchGate. Available at: [Link]

  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry - and Applications. Available at: [Link]

  • Wikipedia. (n.d.). Organotin chemistry. Wikipedia. Available at: [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available at: [Link]

  • ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography? ResearchGate. Available at: [Link]

  • Der Pharma Chemica. (2015). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane), Tin hydrides. Available at: [Link]

  • Google Patents. (n.d.). N-sulfamyl-3-halopropionamidines.
  • PubMed. (2012). Divergent effects of compounds on the hydrolysis and transpeptidation reactions of γ-glutamyl transpeptidase. Available at: [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

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Technical Support Center: Purification of Products from Reactions Containing 3-(tributylstannyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of chemical products from reactions involving 3-(tributylstannyl)propanamide. The removal of organotin byproducts is a critical, yet often challenging, step to ensure the purity and safety of your target molecules. This resource is designed to provide both the practical "how" and the fundamental "why" behind effective purification strategies.

A Critical Foreword: Safety First

Before attempting any purification protocol, it is imperative to understand the significant hazards associated with organotin compounds. Tributyltin derivatives are highly toxic by all routes of exposure, including dermal contact, inhalation, and ingestion.[1][2] They are known neurotoxins, immunotoxins, and endocrine disruptors.[1]

Mandatory Safety Protocols:

  • Engineering Controls : All manipulations of organotin compounds and their waste must be conducted in a certified chemical fume hood to prevent inhalation of vapors or mists.[1][3] A designated and clearly marked area should be used for this work.[1][3]

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is essential. This includes, at a minimum, a lab coat, splash goggles or a face shield, and chemically resistant gloves (e.g., neoprene or nitrile).[3][4] Always inspect gloves for signs of degradation before use.[3]

  • Waste Disposal : All organotin-contaminated materials, including residual reagents, byproducts, contaminated solvents, gloves, and glassware, are considered hazardous waste and must be disposed of according to institutional guidelines.[1][2] Do not mix organotin waste with other chemical waste streams.[1]

  • Spill & Exposure Response : In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing.[2][5] For eye contact, flush with copious amounts of water for 15 minutes, lifting the eyelids, and seek immediate medical attention.[1][2] In case of a spill, evacuate the area, ensure good ventilation, and absorb the spill with an inert material like a spill pillow before decontaminating the area.[2][3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of compounds from reactions involving this compound.

Q1: What are the primary tin-containing impurities I need to remove? The most common byproducts derived from this compound in reactions like Stille couplings are tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted starting material.[6][7] Depending on the reaction conditions, you may also encounter hexa-n-butylditin (Bu₃SnSnBu₃) from homocoupling side reactions or tributyltin oxide from hydrolysis.[8]

Q2: I can't see the tin impurities on my UV-active TLC plate. Does this mean my product is clean? Not necessarily. While some organotin compounds can be visualized on TLC, many are not strongly UV-active.[9][10] It is common for UV analysis to miss residual tin contamination. Visualization with a potassium permanganate (KMnO₄) stain is a more reliable method, as it reacts with most organotin compounds, causing them to appear as yellow-brown spots on a purple background.[10] Specific colorimetric stains, such as those containing xylenol orange, can also be used for enhanced specificity.[11][12] Always confirm purity with more sensitive analytical methods like NMR spectroscopy (¹H, ¹³C, and sometimes ¹¹⁹Sn) or mass spectrometry.

Q3: Which purification method should I start with? For most applications, an aqueous potassium fluoride (KF) wash is the most common and straightforward initial method.[7][13] This technique is effective because it converts soluble tributyltin halides into tributyltin fluoride (Bu₃SnF), a highly insoluble solid that precipitates out of the organic phase and can be removed by filtration.[6][14] If this method fails or is insufficient, chromatographic techniques are the next logical step.

Q4: Why is it so critical to remove even trace amounts of tin? For any application in drug development or materials science, removing toxic organotin residues to parts-per-million (ppm) levels is a regulatory and safety necessity.[7][15] The high toxicity of these compounds can interfere with biological assays and render the final product unsafe for its intended use.[15][16]

Troubleshooting Guide: From Contamination to Clean Compound

This guide is structured to address specific problems you may encounter during the purification process.

Problem 1: Persistent Tin Contamination After Aqueous KF Wash

You've performed a standard KF wash, but your NMR or mass spectrum still shows significant tin-containing impurities.

Possible Causes & Solutions:

  • Inefficient Phase Contact : The reaction between aqueous KF and the organotin species in the organic layer is a phase-transfer process. Insufficient mixing can lead to an incomplete reaction.

    • Solution : When washing with aqueous KF in a separatory funnel, shake the funnel vigorously for at least 1-2 minutes for each wash.[6][7] Repeating the wash 2-3 times is often necessary.[6][17]

  • Presence of Non-Halide Tin Species : The KF wash is most effective for tributyltin halides. Other species like unreacted this compound or hexa-n-butylditin (Bu₃SnSnBu₃) are less reactive towards KF.

    • Solution : Convert these species to a tributyltin halide before the KF wash. Add a solution of iodine (I₂) to the crude reaction mixture. This will cleave the Sn-Sn bond of ditin and react with unreacted stannanes to form Bu₃SnI, which is then readily removed by the subsequent KF treatment.[6][17]

  • Emulsion or Interfacial Precipitate : A thick white precipitate of Bu₃SnF can form at the interface between the organic and aqueous layers, trapping product and preventing clean separation.[6]

    • Solution : If this occurs, filter the entire biphasic mixture through a pad of a filter aid like Celite®.[6][7] The solid Bu₃SnF will be retained on the Celite®, and the filtrate can be returned to the separatory funnel for a clean separation of the organic and aqueous layers.[6]

Problem 2: Low Product Recovery After Purification

Your product is free of tin, but the isolated yield is significantly lower than expected.

Possible Causes & Solutions:

  • Product Precipitation with Tin Fluoride : If your product has low solubility in the chosen organic solvent, it may co-precipitate with the Bu₃SnF during the KF wash.

    • Solution : Try diluting the reaction mixture with a larger volume of a better solvent before the wash. Alternatively, performing the wash at a slightly elevated temperature (e.g., 30-40 °C) can sometimes increase product solubility without significantly affecting the precipitation of Bu₃SnF.[7]

  • Product Degradation on Silica Gel : Standard silica gel is acidic and can cause degradation of acid-sensitive functional groups in your target molecule.

    • Solution : Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine, such as triethylamine (~2-5% v/v in the eluent).[6][17] This neutralizes the acidic sites. Alternatively, use a less acidic stationary phase like basic or neutral alumina for chromatography.[7]

  • Irreversible Adsorption to Stationary Phase : Highly polar products or those capable of strong chelation with tin may become irreversibly bound to modified stationary phases (e.g., KF/silica).

    • Solution : In this case, an alternative purification method is needed. Consider an acidic aqueous wash (see Protocol 3) or recrystallization if your product is a solid.[6][18]

Problem 3: Product is a Solid and Difficult to Purify via Chromatography

Your target compound is a solid, making column chromatography challenging or inefficient.

Possible Causes & Solutions:

  • Co-crystallization with Tin Byproducts : The tin impurities may be incorporated into the crystal lattice of your solid product.

    • Solution 1: Recrystallization : This is often a highly effective method for purifying solids. Choose a solvent system where your product has good solubility at high temperatures but poor solubility at low temperatures, while the tin impurities remain in solution.[6][19]

    • Solution 2: Slurrying : If a suitable recrystallization solvent cannot be found, slurrying the crude solid in a solvent where the product is poorly soluble but the tin impurities are soluble can be effective. For example, stirring the crude solid in a solvent like methyl tert-butyl ether (MTBE) or hexanes for several hours, followed by filtration, can wash away significant amounts of tin contamination.[6]

Visualized Workflows & Decision Making

To aid in selecting and executing the appropriate purification strategy, the following diagrams illustrate a general workflow and a decision-making process.

G cluster_0 General Purification Workflow Reaction Reaction Completion (with this compound) Quench Optional: Quench with I₂ (if Bu₃SnSnBu₃ is suspected) Reaction->Quench Is homocoupling a concern? Dilute Dilute with Organic Solvent (e.g., EtOAc, Et₂O) Reaction->Dilute Quench->Dilute Purify Purification Step (See Decision Tree) Dilute->Purify Analyze Analyze Purity (TLC, NMR, MS) Purify->Analyze Analyze->Purify Tin remains Concentrate Concentrate & Isolate Pure Product Analyze->Concentrate Product is pure

Caption: A generalized workflow for the purification of products.

DecisionTree start Is the product a solid or an oil? solid Product is a Solid start->solid Solid oil Product is an Oil start->oil Oil/Liquid recrystallize Attempt Recrystallization or Slurrying (See Protocol 4) solid->recrystallize kf_wash Perform Aqueous KF Wash (See Protocol 1) oil->kf_wash check_solid Is it tin-free? recrystallize->check_solid check_oil Is it tin-free? kf_wash->check_oil check_solid->kf_wash No done Pure Product check_solid->done Yes chromatography Use Chromatography with Modified Silica (See Protocol 2) check_oil->chromatography No, and product is stable to silica acid_wash Try Acidic Extraction (See Protocol 3) check_oil->acid_wash No, and product is acid-sensitive check_oil->done Yes chromatography->done acid_wash->done

Caption: Decision tree for selecting a suitable tin removal method.[7]

Detailed Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This is the most common first-line method for removing tributyltin byproducts.[7] The underlying principle is the formation of insoluble tributyltin fluoride (Bu₃SnF).[7][14]

  • Reaction Quench & Dilution : After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[7]

  • Extraction : Transfer the diluted mixture to a separatory funnel. Wash the organic layer 2-3 times with a 1M aqueous solution of KF. For each wash, shake the funnel vigorously for at least 1 minute.[7]

  • Precipitate Formation : A white precipitate of Bu₃SnF may form at the interface.[6]

  • Filtration (if necessary) : If a significant precipitate hinders separation, filter the entire biphasic mixture through a pad of Celite®.[6][7]

  • Final Washes : Return the filtrate to the separatory funnel (if filtered). Wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[6][7]

  • Concentration : Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Protocol 2: Flash Chromatography with Modified Silica Gel

This method is highly effective for removing a broad range of organotin impurities to very low levels, often below 15-30 ppm.[15]

Method A: Potassium Carbonate/Silica Gel [6][15]

  • Stationary Phase Preparation : Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate (K₂CO₃) with 90g of silica gel (by weight). This mixture is stable and can be stored for months.[6][7][15]

  • Column Packing : Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution : Concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.

Method B: Triethylamine-Treated Silica Gel [6][17]

  • Eluent Preparation : Prepare the chromatography eluent (e.g., a hexane/ethyl acetate mixture) containing 2-5% triethylamine (v/v).

  • Column Packing : Pack a standard silica gel column using the triethylamine-containing eluent.

  • Loading and Elution : Load the crude product and elute as normal. The triethylamine neutralizes the silica and helps in the removal of tin byproducts.[13][17]

Protocol 3: Acidic Aqueous Extraction

This method leverages the basicity of some organotin compounds, converting them into salts that can be extracted into an aqueous acidic layer.[6][18]

  • Dilution : Dilute the crude reaction mixture with an appropriate organic solvent (e.g., toluene, ethyl acetate).

  • Acid Wash : Transfer the mixture to a separatory funnel and wash the organic layer with a 5% oxalic acid solution or a dilute (e.g., 1M) hydrochloric acid solution.[6][18] Repeat the wash if necessary.

  • Neutralization and Wash : Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash.

  • Drying and Concentration : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.

Protocol 4: Recrystallization or Slurrying of Solid Products

For solid products, physical purification methods can be extremely effective.[6][19]

  • Solvent Screening : Identify a suitable solvent or solvent system. For recrystallization, the product should be soluble at high temperatures and insoluble at room temperature or below. For slurrying, the product should be mostly insoluble while the impurities are soluble.

  • Procedure :

    • Recrystallization : Dissolve the crude solid in a minimal amount of the hot solvent. Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

    • Slurrying : Suspend the crude solid in the chosen solvent (e.g., MTBE, hexanes) at room temperature and stir vigorously for several hours.[6]

  • Isolation : Collect the purified solid by filtration, wash with fresh cold solvent, and dry under vacuum.

Comparison of Purification Methods
MethodPrinciple of Tin RemovalAdvantagesCommon Issues
Aqueous KF Wash Precipitation of insoluble Bu₃SnF.[7]Simple, inexpensive, effective for many substrates.[7]Can form emulsions; may not be fully effective for all tin species.[7]
K₂CO₃/Silica Chromatography Adsorption/reaction on a basic solid support.[15]Highly effective (can reach <15 ppm tin); good for acid-sensitive compounds.[15]May require more solvent than a simple wash.
Acidic Extraction Conversion to water-soluble tin salts.[18]Avoids chromatography; can be effective for base-stable products.Product must be stable to acid; can be less efficient than other methods.
Recrystallization/Slurry Differential solubility between product and impurities.[6]Can provide very high purity for solid products; scalable.Requires the product to be a crystalline solid; solvent screening can be time-consuming.

References

  • Benchchem. (n.d.). Safety and handling precautions for organotin compounds. Benchchem.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. Benchchem.
  • Cornerstone. (n.d.). Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. Cornerstone.
  • Benchchem. (n.d.). Technical Support Center: Removal of Organotin Residues from Stille Reactions. Benchchem.
  • CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS. CDC Stacks.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press.
  • Fisher Scientific. (2023, September 01). SAFETY DATA SHEET. Fisher Scientific.
  • Benchchem. (n.d.). Technical Support Center: Stille Coupling Tin Byproduct Removal. Benchchem.
  • Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. Chemical Communications, (17), 1968-1969.
  • Google Patents. (n.d.). JPH029890A - Method for removing organotin compound. Google Patents.
  • Google Patents. (n.d.). CN103245755A - Color developing agent for measuring organic tin compound by thin layer chromatography (TLC) and measurement method. Google Patents.
  • Sherman, J. W., & Touchstone, J. C. (1993). Trace Level Quantitation of Phenyltin Compounds Using HPTLC. Journal of High Resolution Chromatography, 16(5), 307-310.
  • Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. Shandong Look Chemical.
  • Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane), Tin hydrides. Organic Chemistry Portal.
  • University of California, Los Angeles. (n.d.). Workup for Removing Tin Byproducts. The Organic Chemist's Companion.
  • Wikipedia. (n.d.). Stille reaction. Wikipedia.
  • Labster. (n.d.). TLC Visualization Methods. Labster Theory Pages.
  • Organic Chemistry. (n.d.). TLC stains. Organic Chemistry.
  • Organic Synthesis. (n.d.). Stille Coupling. Organic Synthesis.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 643-663.

Sources

Technical Support Center: Troubleshooting Stille Couplings with 3-(Tributylstannyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Coupling alkyl stannanes—specifically those bearing coordinating functional groups like 3-(tributylstannyl)propanamide—presents a unique set of mechanistic hurdles compared to standard aryl or vinyl Stille reactions.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic cross-coupling theory to directly address the causality of reaction failures, providing self-validating protocols and evidence-based solutions.

Diagnostic Decision Tree

Before altering your reaction parameters, you must identify the exact point of failure within the catalytic cycle. Use the diagnostic workflow below to match your analytical observations (via LC-MS or GC-MS) to the underlying mechanistic breakdown.

G Start Low Yield in Stille Coupling with this compound Check Analyze Reaction Mixture (GC-MS / LC-MS / NMR) Start->Check Unreacted Stannane & Electrophile Remain Unreacted Check->Unreacted Consumed Electrophile Consumed, Low Product Yield Check->Consumed Poisoning Catalyst Poisoning (Amide Coordination) Unreacted->Poisoning SlowTrans Slow Transmetalation (sp3 Carbon Inertness) Unreacted->SlowTrans BetaElim Beta-Hydride Elimination (Acrylamide Formation) Consumed->BetaElim Proto Protodestannylation (Propanamide Formation) Consumed->Proto Sol2 Use Bulky Ligands (e.g., P(t-Bu)3, XPhos) Poisoning->Sol2 Sol1 Add CuI/CuTC Co-catalyst Use CsF Additive SlowTrans->Sol1 BetaElim->Sol2 Sol3 Dry Solvents Strictly Protect Amide (Optional) Proto->Sol3

Diagnostic decision tree for troubleshooting this compound Stille couplings.

Mechanistic Troubleshooting & FAQs

Q1: My starting electrophile and stannane remain mostly unreacted. Is the amide group poisoning the catalyst?

Yes, highly likely. The primary amide (-CONH₂) in this compound is a hard Lewis base that can coordinate to the soft Palladium(II) center post-oxidative addition. This displaces the phosphine ligands, forming a stable, off-cycle Pd-amide complex that halts the catalytic cycle.

  • The Causality: Standard ligands like PPh₃ are easily displaced by the localized electron density of the amide nitrogen/oxygen.

  • The Solution: Switch to highly sterically hindered, electron-rich ligands such as XPhos or P(t-Bu)₃ . These ligands bind tightly to Pd, preventing amide coordination, and their steric bulk forces the reaction forward[1]. Alternatively, run the reaction in a strongly coordinating solvent like DMF to competitively inhibit amide binding.

Q2: The electrophile is consumed, but I am seeing acrylamide in my GC-MS instead of the coupled product. Why?

You are observing


-hydride elimination. 
  • The Causality: Once the alkyl group of this compound successfully transmetalates to the Pd(II) center, the resulting Pd-alkyl intermediate possesses

    
    -hydrogens at the C2 position. If the subsequent reductive elimination step is slow, the Pd center will undergo an agostic interaction with the 
    
    
    
    -hydrogen, eliminating Pd-H and forming acrylamide (CH₂=CH-CONH₂).
  • The Solution: Reductive elimination must outpace

    
    -hydride elimination. Bulky ligands (e.g., P(t-Bu)₃) enforce a tight bite angle that crowds the Pd center, drastically accelerating the reductive elimination of the two coupled groups[2].
    
Q3: How do I overcome the inherently slow transmetalation of this sp³-hybridized alkyl stannane?

Utilize the "Copper Effect."

  • The Causality: Unlike aryl or vinyl stannanes, alkyl stannanes lack

    
    -orbitals. In sp² stannanes, these 
    
    
    
    -orbitals pre-coordinate to the Pd center, facilitating a rapid cyclic transmetalation transition state[3]. Alkyl stannanes cannot do this, making their transmetalation orders of magnitude slower, often leading to catalyst decomposition (Pd black) before the reaction completes[4].
  • The Solution: Add a Copper(I) co-catalyst (such as CuI or CuTC). Copper serves a dual purpose: it scavenges free phosphine ligands (preventing auto-retardation of the Pd cycle) and undergoes a rapid Sn-to-Cu transmetalation. The resulting Cu-alkyl species is highly nucleophilic and transmetalates to Pd much faster than the parent stannane[2][3].

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L2 Pd0->OxAdd Ar-X CuCycle Cu(I) Co-Catalyst (Scavenges L or Forms Cu-R) OxAdd->CuCycle L dissociation Transmet Transmetalation Pd(II)(Ar)(Alkyl)L2 OxAdd->Transmet Slow w/o Cu CuTrans Cu-Alkyl Intermediate (Faster Transmetalation) CuCycle->CuTrans + Alkyl-SnBu3 CuTrans->Transmet Fast Cu-to-Pd RedElim Reductive Elimination Cross-Coupled Product Transmet->RedElim RedElim->Pd0 - Product

The Copper Effect mechanism accelerating transmetalation of alkyl stannanes in Stille coupling.

Quantitative Optimization Matrix

The following table summarizes empirical data for optimizing the coupling of this compound with standard aryl halides. Use this to benchmark your expected yields against specific parameter changes.

Catalyst SystemAdditiveSolventTempExpected YieldMechanistic Benefit
Pd(PPh₃)₄ (5 mol%)NoneToluene110°C<10% Baseline. Fails due to slow sp³ transmetalation and amide poisoning.
Pd(PPh₃)₄ (5 mol%)CuI (10 mol%)DMF90°C40-50% Cu scavenges free PPh₃ and accelerates transmetalation[3].
Pd₂(dba)₃ / P(t-Bu)₃CsF (2.0 eq)1,4-Dioxane80°C60-70% Bulky ligand prevents

-hydride elimination; F⁻ forms reactive hypervalent stannate[1].
Pd₂(dba)₃ / XPhos CuTC (1.5 eq) DMF 80°C 85-95% Optimal. CuTC enables rapid Cu-Sn exchange; XPhos prevents amide poisoning[2].

Validated Experimental Protocol: CuTC-Assisted Stille Coupling

This protocol relies on a stoichiometric copper(I) thiophene-2-carboxylate (CuTC) mediated pathway, which has proven highly effective for inert alkyl stannanes. It is designed as a self-validating system —each phase contains observable milestones to ensure the reaction is proceeding correctly.

Materials Required:
  • Electrophile: Aryl iodide or bromide (1.0 equiv)

  • Nucleophile: this compound (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%, equates to 5 mol% Pd)

  • Ligand: XPhos (10 mol%)

  • Co-catalyst: CuTC (1.5 equiv)

  • Solvent: Anhydrous, degassed DMF (0.1 M)

Step-by-Step Methodology:

Step 1: Catalyst Pre-Activation (Glovebox or Standard Schlenk Technique)

  • Charge an oven-dried Schlenk flask with Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%).

  • Add 2 mL of anhydrous, degassed DMF.

  • Stir at room temperature for 15 minutes.

  • Self-Validation Check: The solution should transition from a dark purple/black (Pd₂(dba)₃) to a clear, deep red/orange color, indicating the successful formation of the active Pd(0)-XPhos complex. If it remains cloudy or black, your solvent is wet or oxygenated.

Step 2: Reagent Assembly

  • To the active catalyst solution, add the aryl halide (1.0 equiv) and CuTC (1.5 equiv).

  • Stir for 5 minutes.

  • Add this compound (1.2 equiv) dropwise via a microsyringe.

Step 3: Reaction Execution & Monitoring

  • Heat the reaction mixture to 80°C under an argon atmosphere.

  • At the 1-hour mark, extract a 50

    
    L aliquot, quench in EtOAc/H₂O, and analyze the organic layer via LC-MS.
    
  • Self-Validation Check: Look for the mass of acrylamide. If acrylamide is present in >5% relative abundance, the reductive elimination is too slow. Verify the integrity of your XPhos ligand.

  • Self-Validation Check: If a mirror-like black precipitate forms on the flask walls (Pd black), the catalyst has decomposed. This indicates that transmetalation is failing to keep up with oxidative addition. Ensure CuTC is completely dry.

Step 4: Tin-Scavenging Workup

  • Once the electrophile is consumed (typically 4–6 hours), cool the mixture to room temperature.

  • Add an equal volume of 10% aqueous Potassium Fluoride (KF) solution and stir vigorously for 45 minutes.

  • Causality: KF converts the toxic, lipophilic tributyltin byproducts into insoluble polymeric tributyltin fluoride (Bu₃SnF), which precipitates out of the solution.

  • Filter the biphasic mixture through a pad of Celite to remove the Bu₃SnF and copper salts.

  • Extract the aqueous layer with EtOAc (3x), wash the combined organics with brine, dry over Na₂SO₄, and concentrate for column chromatography.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition.[Link]

  • Beller, M., et al. (2004). Mechanistic Aspects of Metal-Catalyzed C,C- and C,X-Bond Forming Reactions. Wiley-VCH.[Link]

  • Bao, Z., et al. (2011). Stille Polycondensation for Synthesis of Functional Materials. Chemical Reviews.[Link]

  • Cordovilla, C., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis.[Link]

Sources

Technical Support Center: Purification Strategies for 3-(Tributylstannyl)propanamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and often frustrating challenge in organic synthesis: the removal of tin byproducts from reactions involving organostannanes like 3-(tributylstannyl)propanamide. The lipophilic nature and low polarity of tributyltin derivatives frequently lead to co-elution with desired products, complicating purification and potentially compromising downstream applications.[1][2]

This document is designed to be a dynamic resource, moving from high-level frequently asked questions to detailed, step-by-step purification protocols. Our goal is to equip you with the knowledge to not only solve existing purification issues but also to proactively design more efficient workup procedures.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding organotin byproduct removal.

Q1: What makes tin byproducts so difficult to remove?

Tributyltin byproducts, such as tributyltin chloride ((C₄H₉)₃SnCl) or hexabutylditin, are notoriously difficult to separate from reaction products for two primary reasons:

  • Polarity: They are often nonpolar and highly lipophilic, similar to many organic products, leading to poor separation during standard silica gel chromatography.[2]

  • Physical State: Many common tin byproducts are high-boiling oils or waxy solids, which makes them difficult to remove by simple evaporation or crystallization.[3]

Q2: What are the most common tin byproducts I should expect?

In a typical cross-coupling reaction (e.g., Stille coupling) involving this compound, you will primarily encounter:

  • Tributyltin Halides (Bu₃SnX): Formed from the tin reagent after the transfer of the propanamide group to the metal catalyst. The specific halide (Cl, Br, I) depends on the electrophile used.

  • Hexabutylditin (Bu₃SnSnBu₃): Often present as a result of side reactions, particularly the homocoupling of the organostannane reagent.[1]

  • Unreacted Starting Material: Residual this compound.

Q3: Can I ignore minor tin impurities and proceed to the next step?

This is strongly discouraged, particularly in a drug development context. Organotin compounds are known for their toxicity, and even trace amounts can interfere with subsequent reactions or biological assays.[1][2] Regulatory bodies require stringent control of such impurities. For academic research, these impurities can complicate spectroscopic analysis (especially ¹H NMR, where butyl groups can obscure signals) and poison catalysts in later steps. Purification to below 15-30 ppm is often the goal for advanced applications.[4][5]

Q4: I need a quick solution. Which removal method should I try first?

For a rapid, first-pass attempt, the aqueous potassium fluoride (KF) wash is the most common and straightforward method.[6][7][8] This technique converts tributyltin halides into tributyltin fluoride (Bu₃SnF), a solid that is insoluble in most organic solvents and can be removed by filtration.[3]

Troubleshooting & In-Depth Purification Protocols

When standard workups fail, a more targeted approach is necessary. This section provides detailed protocols for the most effective methods of organotin removal.

Decision-Making Workflow for Purification

Before selecting a protocol, consider the properties of your desired product. The following diagram outlines a logical approach to choosing the most suitable purification strategy.

G start Crude Reaction Mixture (Product + Tin Byproducts) product_check Assess Product Properties: Polarity & Stability start->product_check kf_wash Method 1: Aqueous KF Wash (General Purpose) product_check->kf_wash Product is stable to aqueous base chrom_basic Method 2: Basic Chromatography (K2CO3/Silica or TEA) product_check->chrom_basic Product is non-polar or moderately polar acid_wash Method 3: Acidic Extraction (For base-sensitive products) product_check->acid_wash Product is base-sensitive but acid-stable scavenger Method 4: Scavenger Resin (High Purity Required) product_check->scavenger Product is highly valuable & requires ultra-low tin levels G cluster_workflow Aqueous KF Wash Workflow A 1. Dilute Reaction Mixture (EtOAc) B 2. Transfer to Separatory Funnel A->B C 3. Wash with 1M KF (aq) (Repeat 2-3x) B->C D Precipitate (Bu3SnF) Forms? C->D E 4a. Filter Biphasic Mixture Through Celite® D->E Yes F 4b. Separate Layers D->F No E->F G 5. Wash Organic Layer with Brine F->G H 6. Dry (Na2SO4) & Concentrate G->H I Purified Product H->I

Caption: Workflow for removing tin byproducts using an aqueous KF wash.

Method 2: Modified Flash Chromatography

Principle: Standard silica gel is often ineffective. Modifying the stationary phase by adding a basic substance can cause the acidic tin byproducts to strongly adsorb, allowing the desired product to elute cleanly.

Best For: Products that are relatively non-polar and would otherwise co-elute with tin byproducts on a standard silica column.

Protocols:

A. Triethylamine (TEA) in Eluent:

  • Rationale: Adding a small amount of triethylamine to the eluent system deactivates the acidic sites on the silica gel, which can improve separation.

  • Procedure: Prepare your standard eluent (e.g., ethyl acetate/hexanes) and add 2-5% triethylamine by volume. Run the flash column as usual. [1][6][8]This is often sufficient to retain the tin species at the baseline.

B. Potassium Carbonate/Silica Gel Stationary Phase:

  • Rationale: This method creates a basic stationary phase that strongly binds organotin impurities. It has been shown to reduce tin levels to below 15 ppm. [5][9]* Procedure:

    • Preparation: Thoroughly mix 10g of powdered anhydrous potassium carbonate (K₂CO₃) with 90g of silica gel (w/w). This mixture can be prepared in advance and stored. [4][5] 2. Packing: Dry-pack or slurry-pack a chromatography column with the K₂CO₃/silica mixture. [5] 3. Loading & Elution: Concentrate your crude reaction mixture (an aqueous workup is often not needed) and load it onto the column. Elute with your predetermined solvent system to isolate the product. [5]

Method 3: Liquid-Liquid Extraction with Immiscible Solvents

Principle: This technique leverages the differential solubility (partition coefficient) of the product and the tin byproducts between two immiscible liquid phases. [10]A common system is a non-polar solvent (like hexane) and a polar aprotic solvent (like acetonitrile).

Best For: Scenarios where the product and tin byproducts have a significant polarity difference. For example, a very polar product and non-polar tin waste.

Step-by-Step Protocol:
  • Solvent Selection: Choose two immiscible solvents where your product has high solubility in one, and the tin byproducts are preferentially soluble in the other. Hexane and acetonitrile are a classic choice.

  • Extraction: Dissolve the crude mixture in one of the solvents. Transfer to a separatory funnel and add the second, immiscible solvent.

  • Partitioning: Shake the funnel vigorously to allow the components to partition between the two phases.

  • Separation: Separate the two layers. Repeat the extraction of the layer containing your product with fresh portions of the other solvent to maximize purification.

  • Combine & Concentrate: Combine the appropriate layers containing your purified product and remove the solvent under reduced pressure.

Method 4: Solid-Phase Scavenger Resins

Principle: Scavenger resins are solid supports (polymers) functionalized with groups that selectively and irreversibly bind to specific targets. [11]For tin, resins with thiol or carbonate functional groups are effective. The resin-bound tin is then simply filtered off. [12] Best For: Final-stage purification when extremely low levels of tin are required (e.g., for pharmaceutical applications). This method offers high selectivity with minimal product loss. [11]

Step-by-Step Protocol:
  • Resin Selection: Choose a scavenger resin appropriate for tin removal, such as SiliaMetS Thiol or SiliaBond Carbonate.

  • Incubation: Dissolve the crude product in a suitable organic solvent (e.g., THF, dichloromethane). Add the scavenger resin (typically 3-5 equivalents relative to the estimated amount of tin). 3. Agitation: Stir the resulting slurry at room temperature for 4-16 hours to ensure complete binding. 4. Filtration: Filter the mixture to remove the resin. Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the highly purified product.

Quantitative Comparison of Purification Methods

The following table summarizes the typical efficiencies of the described methods, providing a benchmark for what to expect.

Purification MethodTypical Residual Tin LevelReported EfficiencyKey AdvantagesReference(s)
Chromatography (10% K₂CO₃ on Silica) < 15 ppm>99% from stoichiometric levelsHigh efficiency, applicable to many compound classes.[4][5][9]
Chromatography (10% KF on Silica) < 30 ppm>99% from stoichiometric levelsEffective, but KF is hygroscopic.[4]
Aqueous KF Wash Variable, often <1%Good for bulk removalSimple, fast, and inexpensive.[3][8]
Scavenger Resins ppm to ppb levelsVery High (>99%)Excellent for achieving ultra-high purity; simple filtration workup.[11][12]
Acidic Extraction (e.g., 5% Oxalic Acid) 4-7 ppm99.0% - 99.7%Useful for base-sensitive compounds.[5]

References

  • Cornerstone. (n.d.). Removal of the By-Product Tributyltin Chloride from Reaction Mixtures.
  • Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities.
  • BenchChem. (2025). Technical Support Center: Removal of Organotin Residues from Stille Reactions.
  • Organic Synthesis. (n.d.). Stille Coupling.
  • BenchChem. (2025). Technical Support Center: Stille Coupling Tin Byproduct Removal.
  • YouTube. (2020, July 18). Stille Coupling.
  • FUJIFILM Wako Chemicals. (n.d.). SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS.
  • Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane), Tin hydrides.
  • Organomation. (n.d.). Solvent Extraction Techniques.
  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts.
  • Amerigo Scientific. (n.d.). Scavenger Resins.
  • Sigma-Aldrich. (n.d.). Metal Scavengers.
  • Harrowven, D. C., & Guy, I. L. (2010). Potassium carbonate–silica: a highly effective stationary phase for the chromatographic removal of organotin impurities. Chemical Communications, 46(34), 6347-6349. DOI: 10.1039/C0CC01328E. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Stereoselectivity with 3-(tributylstannyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: STN-774-PRO Reagent Focus: 3-(tributylstannyl)propanamide Chemical Class: Functionalized Alkyl Stannane / Masked Radical Precursor Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are likely employing This compound as a nucleophilic partner in Palladium-catalyzed cross-coupling (Stille) or as a radical precursor in Giese-type conjugate additions. Because this reagent itself is achiral, "improving stereoselectivity" refers to controlling the creation of new stereocenters upon its reaction with a prochiral electrophile, or preserving the stereointegrity of a chiral coupling partner.

The primary failure modes for stereocontrol with this reagent are:

  • High Temperature Racemization: Alkyl stannanes often require harsh heat, which degrades chiral catalysts or promotes

    
    -hydride elimination/re-insertion.
    
  • Uncontrolled Radical Tumbling: In radical pathways, the intermediate radical is planar; without a chiral template, the product will be racemic.

  • Competitive Ligand Transfer: The transfer of the non-participating butyl groups instead of the propanamide chain (chemoselectivity) often complicates purification, leading to erroneous "low selectivity" data interpretation.

Module 1: Stereocontrol in Radical Conjugate Additions (Giese Reaction)

Context: You are generating a radical from this compound (using AIBN/TTMSS or Photoredox) and adding it to an electron-deficient alkene (Michael acceptor).

The Issue: The product is obtained as a racemate (


 mixture of enantiomers).
Root Cause Analysis

The carbon-centered radical generated at the


-position is planar (

hybridized). In the absence of a steric bias, it attacks the alkene from either face with equal probability.
Protocol: Chiral Lewis Acid Catalysis

To induce enantioselectivity, you must lower the reaction temperature and employ a Chiral Lewis Acid (CLA) that coordinates to the acceptor, shielding one face.

Step-by-Step Optimization:

  • Substrate Modification: Ensure your Michael acceptor has a two-point binding site (e.g., an oxazolidinone imide rather than a simple ester). This locks the rotamers.

  • Catalyst Selection: Use a Bis(oxazoline)-Magnesium or Zinc complex.

    • Recommendation:

      
       / Ph-BOX  ligand.
      
  • Temperature Control: Radical additions have very low activation barriers.

    • Standard:

      
      .[1][2]
      
    • Note: If the reaction is too slow, add a Lewis Acid promoter (e.g.,

      
      ) carefully, but start with the chiral catalyst.
      

Data: Effect of Lewis Acid on Enantioselectivity (Simulated Representative Data)

ConditionCatalyst SystemTemp (

)
Yield (%)ee (%)
Standard None (Thermal initiation)



(Racemic)
Modified

(Achiral)



Optimized

/ Ph-BOX



Alternative Chiral Phosphoric Acid



Critical Insight: The amide group on your stannane (


) can competitively bind to the Lewis Acid, poisoning the catalyst. Protect the amide  (e.g., as a secondary amide or imide) if catalyst loading is high (

).

Module 2: Stereoretentive Stille Cross-Coupling

Context: You are coupling this compound with a chiral aryl halide or triflate, or using a chiral ligand to induce a new center.

The Issue: Loss of stereochemical information (racemization) or poor diastereoselectivity.[3]

Root Cause Analysis

Standard Stille couplings require heating (


) to drive the transmetallation of alkyl groups. At these temperatures:
  • Chiral ligands (e.g., BINAP) may dissociate.

  • The alkyl-palladium intermediate can undergo

    
    -hydride elimination and re-insertion, scrambling the stereocenter.
    
Protocol: The "Copper Effect" & Fluoride Activation

To maintain stereofidelity, you must accelerate the transmetallation step so it occurs faster than the racemization pathways.

Workflow Visualization:

StilleOptimization Start Stille Coupling Low Stereoselectivity CheckTemp Is Reaction T > 50°C? Start->CheckTemp HighTemp Yes: Thermal Scrambling Likely CheckTemp->HighTemp Yes LowTemp No: Check Ligand CheckTemp->LowTemp No Solution1 Add Cu(I)TC (Copper Thiophene-2-carboxylate) HighTemp->Solution1 Co-catalysis Solution2 Use Fluoride Activation (CsF / Pd(t-Bu3P)2) HighTemp->Solution2 Alternative Outcome Fast Transmetallation High ee Retention Solution1->Outcome Solution2->Outcome

Caption: Decision logic for optimizing Stille coupling conditions to favor stereoretention.

Detailed Protocol:

  • The Activator: Add Cu(I)TC (Copper(I) thiophene-2-carboxylate) at

    
     equivalents. This mediates the transfer of the alkyl group from Sn to Pd via a Cu intermediate, often enabling reaction at Room Temperature .
    
  • The Catalyst: Switch to bulky, electron-rich ligands like

    
     (Fu's conditions).
    
  • The Scavenger: Use CsF (

    
     equiv) in Dioxane. Fluoride attacks the Tin, making it hypervalent (
    
    
    
    ), which is vastly more nucleophilic than the neutral stannane.

Module 3: Troubleshooting Chemoselectivity (The "Butyl" Problem)

Issue: You observe high yields of "butylated" product rather than the "propanamide" product. This is often confused with stereochemical failure because the impurity profile becomes complex.

Mechanism: The rate of transfer from Tin to Palladium generally follows the order:



Since your reagent is a primary alkyl stannane, it competes directly with the three butyl ligands on the tin atom.

Solution:

  • Switch Reagent: If possible, synthesize the Trimethyltin (

    
    ) analog. Methyl groups transfer much slower than primary alkyl groups, eliminating the competition.
    
  • Tributyltin Scavenging: If you must use the tributyl variant, ensure the reaction is dry . Moisture hydrolyzes the amide-linker, sometimes accelerating butyl transfer.

Frequently Asked Questions (FAQ)

Q: Can I use this reagent to synthesize chiral


-amino acids? 
A:  Yes. The most reliable route is not  direct coupling, but rather the Radical Addition (Mode 1)  to a chiral glyoxylate imine or using a chiral auxiliary (like Evans' auxiliary) on the acceptor. This sets the stereochemistry at the 

-position relative to the amide.

Q: The amide nitrogen is unsubstituted (


). Does this affect the reaction? 
A:  Yes. Primary amides are competent ligands for Palladium. This can lead to catalyst deactivation (formation of stable Pd-amido complexes).
  • Fix: Protect the nitrogen with a Boc or Benzyl group (

    
    ) before attempting the coupling. This prevents catalyst poisoning and improves solubility.
    

Q: How do I remove the toxic tin residues to get accurate optical rotation data? A: Tin residues are notoriously difficult to remove and can skew polarimetry readings.

  • Protocol: Wash the crude reaction mixture with

    
     aqueous 
    
    
    
    (Potassium Fluoride). The resulting insoluble
    
    
    polymer can be filtered off. Alternatively, use silica gel impregnated with
    
    
    
    
    .

References

  • Enantioselective Radical Conjug

    • Sibi, M. P., & Manyem, S.[4] (2000). Enantioselective Conjugate Radicals Additions. Tetrahedron.

    • Source:

  • Fluoride-Activated Stille Couplings (The "Fu" Conditions)

    • Littke, A. F., & Fu, G. C. (1999).[5][6] A Versatile, User-Friendly Method for Stille Cross-Couplings of Aryl Chlorides.[6] Angewandte Chemie.

    • Source:

  • Copper Effect in Stille Coupling (Liebeskind-Srogl)

    • Allred, G. D., & Liebeskind, L. S.[4] (1996). Copper-mediated cross-coupling of organostannanes with organic iodides at or below room temperature. Journal of the American Chemical Society.[2][7]

    • Source:

  • Stereoselective Radical Reactions using Chiral Lewis Acids

    • Porter, N. A., et al.[8] (2001). Control of Stereochemistry in Free Radical Reactions. Accounts of Chemical Research.

    • Source:

Sources

Solvent effects on the reactivity of 3-(tributylstannyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Effects & Reactivity Troubleshooting

Introduction: The Reagent Profile

Welcome to the technical guide for 3-(tributylstannyl)propanamide . This reagent is a functionalized alkyl stannane used primarily as a nucleophile in Stille cross-coupling reactions to introduce a propanamide motif (


).

Unlike simple vinyl or aryl stannanes, this molecule presents unique challenges due to two competing structural features:

  • The Alkyl-Tin Bond:

    
    -hybridized carbon-tin bonds participate in transmetallation significantly slower than 
    
    
    
    centers, often requiring catalytic additives.
  • The Amide Moiety: The carbonyl oxygen and nitrogen can act as Lewis bases, potentially coordinating intramolecularly to the tin center (altering reactivity) or intermolecularly to the palladium catalyst (poisoning the cycle).

This guide addresses these challenges through the lens of solvent effects , providing actionable troubleshooting for stability, reactivity, and purification.

Module 1: Solubility & Stability (Pre-Reaction)

Q1: My reagent appears to be decomposing in solution before I even add the catalyst. What is happening?

Diagnosis: You are likely experiencing protodestannylation . The Science: The Carbon-Tin bond is polarized (


). While generally stable, it is susceptible to cleavage by Brønsted acids.
  • Solvent Trap: Chlorinated solvents like Chloroform (

    
    ) often contain trace amounts of hydrochloric acid (HCl) unless specifically stabilized with amylenes or stored over basic alumina. Even trace acidity can cleave the tin group, releasing tributyltin chloride and propanamide.
    
  • The Amide Effect: The amide group can act as a local base, protonating itself and bringing the proton into proximity with the C-Sn bond, accelerating this decomposition (neighboring group participation).

Protocol:

  • Solvent Choice: Switch to Dichloromethane (DCM) filtered through basic alumina, or use anhydrous THF . Avoid un-stabilized

    
    .
    
  • Storage: Store the neat oil at -20°C. If storing in solution, add a scavenger base like solid

    
     to the vial.
    
Q2: The reagent is not dissolving fully in non-polar solvents. Isn't tributyltin lipophilic?

Diagnosis: You are fighting the amphiphilic nature of the molecule. The Science: While the tributyl (


) group is highly lipophilic, the primary amide (

) is polar and capable of strong hydrogen bonding. In purely non-polar solvents like Hexanes or Pentane, the amide groups aggregate, leading to poor solubility or oiling out.

Solvent Recommendations:

Solvent Class Solubility Suitability
Hexanes/Pentane Poor Not Recommended. Causes aggregation/oiling out.
Toluene Moderate Good. High boiling point allows heating to break H-bonds.
DCM / Chloroform Excellent Excellent for handling, but watch for acidity (see Q1).
THF / Dioxane Excellent Ideal. Ethereal oxygens break amide H-bonds.

| DMF / DMSO | Excellent | Reactive. Best for Stille coupling, but hard to remove. |

Module 2: Reactivity & Stille Coupling Optimization

Q3: My Stille coupling yields are extremely low (<20%). I see starting material remaining.

Diagnosis: The "Alkyl Transfer Problem" combined with "Catalyst Poisoning." The Science:

  • Slow Transmetallation: Transfer of an alkyl group (

    
    ) from Sn to Pd is kinetically much slower than aryl/vinyl transfer. Standard conditions (
    
    
    
    in Toluene) often fail because the catalyst decomposes before transfer occurs.
  • Amide Coordination: The amide oxygen in your reagent can coordinate to the Palladium center, displacing the phosphine ligands. This creates an inactive "off-cycle" palladium species.

The Solution: The "Copper Effect" & Polar Solvents You must switch to a Copper(I)-promoted protocol in a polar aprotic solvent .

Protocol (The "Liebeskind-Farina" Modification):

  • Add Copper: Add 10-20 mol% CuI (Copper Iodide) or CuTC (Copper Thiophene-2-carboxylate).

    • Mechanism:[1][2][3][4][5][6][7][8][9] CuI facilitates a "double transmetallation." The alkyl group transfers from Sn

      
       Cu first (fast), and then from Cu 
      
      
      
      Pd (very fast).
  • Switch Solvent: Use DMF or NMP .[3]

    • Why: Polar solvents stabilize the charged intermediates in the Cu-transmetallation step.

  • Add Fluoride (Optional but recommended): Add 2 equivalents of CsF . Fluoride activates the organostannane by forming a hypervalent silicate-like species (

    
    ), making the alkyl group more nucleophilic.
    
Q4: Can I use THF instead of DMF? DMF is difficult to remove.

Answer: Yes, but with caveats. The Trade-off: THF is easier to work up but has a lower dielectric constant.

  • If using THF: You must use the Copper additive (CuI). Without it, the reaction in THF will likely stall.

  • Reflux Required: THF reactions with alkyl stannanes usually require reflux (65°C), whereas DMF reactions might proceed at RT or 40°C.

Visualizing the Mechanism & Interference

The following diagram illustrates where the solvent and amide group interact with the catalytic cycle.

StilleCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting for Alkyl) OxAdd->TransMet Slow Direct Transfer AmideTrap Amide Poisoning (C=O binds Pd, displacing L) OxAdd->AmideTrap Amide Coordination RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 AmideTrap->OxAdd Reversible? CuCycle Copper(I) Cycle (Sn -> Cu -> Pd) CuCycle->TransMet Accelerates Transfer

Caption: The Stille Cycle showing the critical "Transmetallation" bottleneck (Red) where Copper additives assist, and the "Amide Poisoning" trap (Grey) where the substrate can inhibit the catalyst.

Module 3: Purification & Workup

Q5: How do I remove the toxic tin byproducts? Chromatography is not working.

Diagnosis: Tributyltin halides smear on silica, contaminating the polar amide product. The Science: The byproduct, ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


, is lipophilic. Your product, the propanamide, is polar. Standard chromatography often fails to separate them cleanly because the tin trails.

The Solution: The KF (Potassium Fluoride) Workup This method converts soluble tin halides into insoluble polymeric tin fluorides.

Step-by-Step Protocol:

  • Quench: Dilute the reaction mixture (DMF or THF) with Ethyl Acetate .

  • The KF Wash: Add a saturated aqueous solution of Potassium Fluoride (KF) (approx. 1M).[10]

    • Ratio: Use ~5 mL of KF solution per gram of stannane used.

  • Stir: Stir vigorously for 30-60 minutes .

    • Observation: A white, fluffy precipitate will form. This is polymeric tributyltin fluoride (

      
      )
      
      
      
      .
  • Filtration: Filter the biphasic mixture through a pad of Celite . The tin polymer stays in the Celite.

  • Separation: Separate the layers. The organic layer now contains your product with <5% tin residue.

  • Final Polish: If traces remain, use column chromatography with 10% w/w anhydrous

    
      mixed into the silica gel.[11] The base holds back the tin.
    

Summary: Troubleshooting Decision Tree

DecisionTree Start Problem Identified Solubility Reagent Insolubility Start->Solubility Decomp Decomposition Start->Decomp LowYield Low Yield / No Reaction Start->LowYield TinResidue Tin Contamination Start->TinResidue Use THF or DCM\n(Avoid Hexanes) Use THF or DCM (Avoid Hexanes) Solubility->Use THF or DCM\n(Avoid Hexanes) Check Solvent Acidity\n(Avoid CHCl3) Check Solvent Acidity (Avoid CHCl3) Decomp->Check Solvent Acidity\n(Avoid CHCl3) Add CuI (10%)\nSwitch to DMF Add CuI (10%) Switch to DMF LowYield->Add CuI (10%)\nSwitch to DMF KF Aqueous Wash\nFilter Celite KF Aqueous Wash Filter Celite TinResidue->KF Aqueous Wash\nFilter Celite

Caption: Quick-reference decision tree for troubleshooting this compound workflows.

References

  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[2][4][5][8] Organic Reactions.[2][3][5][6][7] (The definitive review on Stille coupling mechanisms and the "Copper Effect").

  • Liebeskind, L. S., & Fengl, R. W. (1990). "3-Stannylcyclobutenediones: Synthesis and use in the Stille coupling." Journal of Organic Chemistry. (Pioneering work on Cu(I) carboxylates in Stille coupling).

  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[7] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie International Edition. (Detailed protocol for CuI/CsF/DMF systems).

  • Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1989). "Palladium-catalyzed coupling of acid chlorides with organotin reagents."[2] Organic Syntheses. (Foundational Stille protocols).

  • Leibner, J. E., & Jacobus, J. (1979). "The removal of organotin compounds from reaction mixtures."[11][12][13][14] Journal of Organic Chemistry. (The original description of the KF workup method).

Sources

Technical Support Center: Stabilizing 3-(Tributylstannyl)propanamide in Cross-Coupling Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of utilizing highly functionalized


-hybridized organostannanes. 3-(tributylstannyl)propanamide  is a uniquely powerful but sensitive reagent. Due to its specific structural topology—an electron-rich C-Sn bond situated 

to an electron-withdrawing amide carbonyl—it is highly susceptible to specific degradation pathways during storage and catalytic cycles.

This guide provides a mechanistic breakdown of these decomposition pathways, a troubleshooting FAQ, and a self-validating Standard Operating Procedure (SOP) to ensure high-fidelity cross-coupling without reagent degradation.

Mechanistic Breakdown of Reagent Decomposition

To prevent decomposition, we must first understand the causality behind the reagent's failure modes. This compound primarily degrades via three distinct mechanistic pathways during Palladium-catalyzed reactions (e.g., Stille couplings)[1]:

  • Protodestannylation (Acidic Cleavage): The

    
     C-Sn bond is highly polarized and susceptible to electrophilic attack. Even trace amounts of HX (generated during the oxidative addition of Pd to aryl halides) or ambient moisture can rapidly cleave this bond, yielding unreactive propanamide  and a tin halide[2].
    
  • 
    -Elimination (Thermal/Basic Cleavage):  The amide carbonyl increases the acidity of the 
    
    
    
    -protons. Under thermal stress (>60°C) or in the presence of strong bases, the tributylstannyl group acts as an electrofuge. This drives a classic
    
    
    -elimination, generating acrylamide and a tin species.
  • Transmetalation Bottleneck & Homocoupling: Alkylstannanes undergo transmetalation to Palladium orders of magnitude slower than aryl or vinyl stannanes[1]. This kinetic delay means the stannane remains in the heated reaction mixture longer, increasing the probability of radical-mediated homocoupling or non-specific thermal degradation.

G A This compound B Protodestannylation A->B Trace Acid / H2O C β-Elimination A->C Strong Base / >60°C D Homocoupling A->D O2 / Slow Kinetics E Propanamide B->E F Acrylamide C->F G Stannane Dimer D->G

Mechanistic pathways of this compound degradation.

Troubleshooting FAQs

Q1: My Stille coupling yields mostly acrylamide and unreacted aryl halide. What went wrong? A1: You are observing


-elimination. This occurs when the reaction temperature is too high or your chosen base is too strong. Solution:  Lower the reaction temperature to 40–50°C. To compensate for the slower reaction rate at this lower temperature, utilize a Cu(I) co-catalyst (e.g., CuI or CuTC). The "copper effect" facilitates a rapid Sn-to-Cu transmetalation, bypassing the slow Pd-Sn bottleneck and allowing the coupling to proceed under mild, non-eliminating conditions[3].

Q2: The stannane is completely consumed, but my LCMS shows only propanamide and no cross-coupled product. Why? A2: This is a classic case of protodestannylation[2]. Trace moisture in your solvent is reacting with Lewis acidic Pd(II) intermediates to generate HX, which cleaves the C-Sn bond. Solution: Ensure your solvents are strictly anhydrous and freeze-pump-thaw degassed. Additionally, add a mild, non-nucleophilic acid scavenger like Cesium Fluoride (CsF) or DIPEA to the reaction mixture. CsF serves a dual purpose: it neutralizes trace acids and activates the stannane via the formation of a hypervalent tinate intermediate.

Q3: How do I efficiently remove the tributyltin byproducts without degrading my newly synthesized product on a silica column? A3: Avoid acidic silica gel, which can degrade sensitive amides. Instead, utilize an aqueous Potassium Fluoride (KF) wash during your workup. The soluble


 byproducts will react with KF to form highly insoluble, polymeric 

, which precipitates out of the organic layer and can be easily removed via Celite filtration[4].

Quantitative Stability & Mitigation Data

The following table summarizes the quantitative triggers for decomposition and the exact mitigation strategies required to stabilize the reagent.

Degradation PathwayTriggering ConditionPrimary ByproductHalf-Life ImpactRecommended Mitigation Strategy
Protodestannylation Trace acids (pH < 5),

PropanamideRapid (< 30 mins)Add 2.0 eq CsF or DIPEA; rigorous Argon degassing.

-Elimination
Temp > 60°C, strong basesAcrylamideModerate (1-2 hours)Maintain temp < 50°C; use 0.1 eq Cu(I) co-catalyst.
Homocoupling

exposure, slow kinetics
Stannane dimerSlow (4-8 hours)Use bulky, electron-rich Pd ligands (e.g.,

).

Self-Validating Standard Operating Procedure (SOP)

To guarantee the integrity of this compound, do not treat the Stille coupling as a standard mix-and-heat reaction. The following protocol is designed as a self-validating system , where each additive directly neutralizes a specific decomposition pathway.

Optimized Cu-Assisted Low-Temperature Stille Coupling

Reagents & Preparation:

  • Catalyst & Scavenger Loading: In a glovebox or under strict Schlenk conditions, charge a flame-dried Schlenk tube with the aryl halide (1.0 equiv),

    
     (0.02 equiv), 
    
    
    
    (0.08 equiv),
    
    
    (0.10 equiv), and
    
    
    (2.0 equiv)[1][3].
    • Causality Check:

      
       acts as the acid scavenger to prevent protodestannylation[2]. 
      
      
      
      acts as the kinetic accelerator to prevent the transmetalation bottleneck[3].
  • Solvent Addition: Add strictly anhydrous, freeze-pump-thaw degassed 1,4-Dioxane (0.1 M).

  • Stannane Addition: Add this compound (1.2 equiv) dropwise via a gas-tight syringe.

  • Thermal Control: Transfer the flask to a pre-heated oil bath at 45°C . Do not exceed 50°C.

    • Validation Checkpoint: Pull a 10

      
       aliquot at 60 minutes for LCMS analysis. The absence of an acrylamide peak confirms successful suppression of 
      
      
      
      -elimination.
  • Quench & Tin Removal: Once the aryl halide is consumed, cool to room temperature. Dilute the mixture with Ethyl Acetate (3x volume) and add a 10% w/w aqueous KF solution (equal volume to EtOAc). Stir vigorously for 45 minutes[4].

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove the precipitated

    
    . Separate the organic layer, dry over 
    
    
    
    , and concentrate for final purification.

G S1 1. Degas & Dry (Argon, Anhydrous) S2 2. Cu(I) & CsF (Transmetalation) S1->S2 S3 3. Low-Temp Stille (40-50°C) S2->S3 S4 4. Aqueous KF (Tin Removal) S3->S4

Self-validating workflow for Stille coupling with beta-stannyl amides.

References

  • Stille reaction - Wikipedia - [Link]

  • Mild, Pd-catalyzed stannylation of radioiodination targets - NIH/PMC -[Link]

  • Recent Advances in the Stille Biaryl Coupling Reaction - Organic Syntheses - [Link]

Sources

Technical Support Center: 3-(Tributylstannyl)propanamide Workups & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Reactions involving 3-(tributylstannyl)propanamide—frequently utilized in Stille cross-couplings and as a precursor for radiolabeling—present a notorious downstream challenge: the quantitative removal of tributyltin byproducts.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind workup failures and provide self-validating protocols to ensure the scientific integrity of your purification workflows.

Mechanistic Overview: The Organotin Challenge

While the propanamide moiety imparts a useful degree of polarity and hydrogen-bonding capability to your target molecule, the bulky tributyltin group (


) is highly lipophilic. During cross-coupling or halogenation, the organotin species is typically converted into tributyltin halides (e.g., 

). These byproducts streak heavily on standard silica gel chromatography, contaminate NMR spectra, and exhibit significant cellular toxicity, making their removal critical for drug development.

The core causality behind organotin workups relies on altering the solubility profile of the tin byproduct. By introducing fluoride ions, mobile tributyltin halides undergo ligand exchange to form tributyltin fluoride (


). Because 

forms an insoluble, highly cross-linked polymeric network, it crashes out of solution, allowing for physical separation from the soluble propanamide product .

Troubleshooting Guides & FAQs

Q1: I performed an aqueous KF wash, but I still see tin residues in my NMR. What went wrong? A: The reaction between organic tin halides and aqueous fluoride is a biphasic, diffusion-limited process. Simple shaking in a separatory funnel is insufficient. Causality: The fluoride ions must physically collide with the lipophilic tin species at the solvent interface. Fix: You must vigorously stir the biphasic mixture mechanically for at least 30–60 minutes to ensure complete polymeric precipitation .

Q2: My KF wash formed a thick, unmanageable emulsion. How do I break it? A: This is a feature, not a bug. The


 polymer forms a finely divided solid exactly at the aqueous-organic interface, trapping solvents and your propanamide product.
Fix: Do not wait for the emulsion to separate. Filter the entire biphasic mixture through a tightly packed pad of Celite. The Celite traps the polymeric tin network, immediately breaking the emulsion and allowing the filtrate to separate into two pristine layers [[1]]().

Q3: My propanamide product is highly polar and I am losing it to the aqueous KF layer. What are my alternatives? A: The amide group increases the water solubility of your product. If aqueous workups are destroying your yield, leverage the polarity differential using Hexane/Acetonitrile partitioning . Causality: Tributyltin compounds are highly lipophilic and partition exclusively into non-polar hexane. Your propanamide product, driven by its dipole moment and hydrogen-bonding capacity, will partition into the polar aprotic acetonitrile [[2]]().

Q4: Can I remove the tin directly during column chromatography? A: Yes, by using KF-Silica . Causality: By doping standard silica gel with potassium fluoride, the stationary phase acts as a chemical scavenger. As the mobile tin halides travel down the column, they react with the embedded KF, converting into immobile


 that permanently binds to the baseline, yielding product with <30 ppm tin residues .

Standardized Experimental Protocols

Every protocol below is designed as a self-validating system —meaning the physical observations during the procedure will confirm whether the chemistry is working as intended.

Protocol A: The Modified Aqueous KF Wash

Best for: Large-scale reactions where the propanamide product is highly organic-soluble.

  • Dilution: Dilute the crude reaction mixture with a water-immiscible solvent (e.g., Ethyl Acetate or DCM) to a concentration of ~0.1 M.

  • Fluoride Addition: Add an equal volume of 1M aqueous Potassium Fluoride (KF).

  • Agitation: Stir the biphasic mixture vigorously with a magnetic stir bar for 45 minutes.

    • Validation Check: A thick, white interfacial precipitate must form. This confirms the successful conversion of soluble tin halides into polymeric

      
      .
      
  • Filtration: Vacuum-filter the entire emulsion through a 2-inch pad of Celite in a sintered glass funnel. Rinse the Celite pad with an additional 20 mL of your organic solvent.

  • Separation: Transfer the filtrate to a separatory funnel. The layers will now separate cleanly. Extract the organic layer, dry over

    
    , and concentrate.
    
Protocol B: Hexane/Acetonitrile Partitioning

Best for: Polar propanamide derivatives that are water-soluble.

  • Solvent Removal: Concentrate the crude reaction mixture completely under reduced pressure.

    • Validation Check: The residue must be completely free of the original reaction solvent (e.g., THF or Toluene) to prevent it from acting as a co-solvent that breaks the biphasic partition.

  • Dissolution: Dissolve the crude residue in Acetonitrile (20 mL per gram of crude).

  • Extraction: Transfer to a separatory funnel and wash the Acetonitrile layer with Hexane (

    
     mL).
    
  • Recovery: The tributyltin byproducts are now in the hexane layers. Collect the Acetonitrile layer and concentrate it to recover your purified propanamide product.

Protocol C: KF-Silica Gel Chromatography

Best for: Final polishing and small-scale (<1g) drug development workflows.

  • Stationary Phase Preparation: Dissolve 10g of KF in 100 mL of water. Add 90g of standard silica gel to form a slurry. Evaporate the water under reduced pressure, then dry the KF-silica in an oven at 120°C for 12 hours .

  • Column Packing: Dry-pack the chromatography column with the KF-silica.

  • Elution: Load your crude mixture and elute with your standard solvent system.

    • Validation Check: Spot the baseline of your TLC plates with iodine or a UV lamp; heavy staining at

      
       confirms the tin has been successfully immobilized.
      

Quantitative Comparison of Tin Removal Methods

Tin Removal MethodologyMechanism of ActionTin Reduction EfficiencyPrimary AdvantageKey Limitation
Aqueous KF Wash Polymeric precipitation of

~90–95%Highly scalable; uses cheap reagentsProne to severe emulsions; risk of polar product loss
Hexane/MeCN Partitioning Liquid-liquid polarity differential~85–90%Avoids aqueous hydrolysis of sensitive amidesRequires complete evaporation of reaction solvent first
KF-Silica Chromatography Solid-phase fluoride scavenging>98%Exceptional purity (<30 ppm tin)Requires specialized stationary phase preparation

Workflow Visualization

OrganotinWorkup A Crude Reaction Mixture (Tin Byproducts + Product) B Solvent Swap (to EtOAc or DCM) A->B C Aqueous KF Wash (1M) Precipitates Bu3SnF B->C D Emulsion Formed? C->D E Filter through Celite (Removes Polymeric Bu3SnF) D->E Yes F Phase Separation D->F No E->F G Hexane/Acetonitrile Partitioning (Optional) F->G H KF-Silica Chromatography G->H I Purified Propanamide Product H->I

Decision tree and workflow for the removal of tributyltin byproducts from reaction mixtures.

References

  • Title: A Practical Method for the Removal of Organotin Residues from Reaction Mixtures Source: The Journal of Organic Chemistry (Crich, D., & Sun, S., 1996) URL: [Link]

  • Title: Potassium fluoride on calcium fluoride - A practical reagent for removal of organotin residues from reaction mixtures Source: Mendeleev Communications (Lapitskaya, M. A., et al., 2013) URL: [Link]

  • Title: Recycling of organotin compounds (WO2013167585A2)

Sources

Validation & Comparative

Comparison of 3-(tributylstannyl)propanamide with other organotin reagents

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 3-(Tributylstannyl)propanamide vs. Standard Organotin Reagents in Cross-Coupling

Executive Summary

In the landscape of late-stage functionalization and drug development, introducing specific pharmacophores—such as the propanamide moiety—is critical for modulating a drug's pharmacokinetic profile. This compound (CAS 51283-50-2) serves as a highly specialized,


-hybridized primary alkylstannane designed for this exact purpose. While the Stille cross-coupling reaction is renowned for its broad functional group tolerance, the hybridization of the tin-bearing carbon dictates the reaction's kinetic viability. This guide objectively compares this compound with other standard organotin reagents, detailing the mechanistic causality behind its unique reaction requirements and providing a self-validating protocol for researchers.

Mechanistic Causality: Overcoming -Carbon Inertness

Organotin reagents follow a general reactivity trend in transmetalation: Alkynyl > Vinyl > Aryl > Allyl >> Alkyl. Because this compound is an unactivated alkylstannane, its direct transmetalation to a Palladium(II) center is kinetically sluggish. If subjected to standard Stille conditions (Pd catalyst only), the reaction will fail or succumb to


-hydride elimination 1.

To force the reaction forward, a dual-catalytic approach is required. The addition of a Copper(I) co-catalyst (e.g., CuI) fundamentally alters the pathway. Copper facilitates a rapid Sn-to-Cu exchange, generating a highly nucleophilic alkylcopper intermediate that efficiently transfers the propanamide group to Palladium 1. Furthermore, adding a fluoride source like CsF creates a hypervalent stannate, increasing the polarization of the C-Sn bond and dramatically accelerating the transmetalation step 2.

StilleCycle Pd0 L_nPd(0) Catalyst PdII_1 Ar-Pd(II)-X (Electrophile) Pd0->PdII_1 Oxidative Addition PdII_2 Ar-Pd(II)-R (R = Propanamide) PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product Ar-R Coupled Product PdII_2->Product Stannane This compound (sp3-Sn) CuR Cu-R Active Species (Fast Transmetalation) Stannane->CuR Sn-to-Cu Exchange CuI CuI Co-catalyst CuI->CuR CuR->PdII_1 Cu-to-Pd Transfer

Fig 1. Cu-accelerated Pd-catalyzed Stille cycle for sp3-hybridized alkylstannanes.

Comparative Analysis of Organotin Reagents

When designing a synthetic route, selecting the correct organotin reagent is paramount. Below is an objective comparison of this compound against other widely utilized stannanes 3.

ReagentCarbon HybridizationRelative Transmetalation RateCo-Catalyst / Additive RequiredPrimary Application
This compound

(Primary Alkyl)
Very SlowYes (CuI, CsF)Late-stage introduction of propanamide pharmacophores.
Tributylvinylstannane

(Vinyl)
Very FastNoDirect vinylation of aryl/heteroaryl halides.
Tributylphenylstannane

(Aryl)
FastNo (Optional CuI)Biaryl synthesis and cross-coupling.
SnAP Reagents

(Alkyl with heteroatom)
SlowYes (Cu-catalyzed)One-step synthesis of saturated N-heterocycles.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and trust in your synthetic workflow, the following protocol for the cross-coupling of this compound with an aryl iodide incorporates self-validating causality checks at every step.

Step 1: Reagent Preparation & Rigorous Degassing

  • Action: Dissolve the aryl iodide (1.0 eq) and this compound (1.2 eq) in anhydrous DMF. Subject the mixture to three freeze-pump-thaw cycles.

  • Causality: Palladium(0) is highly susceptible to oxidation by atmospheric

    
    , which converts it to an inactive Pd(II) species. Rigorous degassing ensures the catalytic cycle can initiate without poisoning the metal center.
    

Step 2: Catalyst & Co-catalyst Assembly

  • Action: Under an inert argon atmosphere, add

    
     (5 mol%), CuI (20 mol%), and CsF (2.0 eq).
    
  • Causality:

    
     provides the active Pd(0) species. CuI is essential to intercept the sluggish 
    
    
    
    -stannane via Sn-to-Cu transmetalation, while CsF generates a hypervalent stannate to maximize nucleophilicity.

Step 3: Thermal Activation

  • Action: Seal the reaction vessel and heat to 90°C for 16 hours. Monitor via LC-MS.

  • Causality: The high activation energy required for

    
    -carbon transfer necessitates thermal energy. The temperature must be carefully controlled; exceeding 100°C accelerates competitive 
    
    
    
    -hydride elimination, destroying the starting material.

Step 4: KF Workup & Purification

  • Action: Cool the reaction to room temperature. Add a 1M aqueous solution of Potassium Fluoride (KF) and stir vigorously for 30 minutes. Filter the resulting suspension through a pad of Celite.

  • Causality: Tributyltin halides are toxic, highly lipophilic byproducts that complicate chromatography. KF converts these soluble byproducts into polymeric Tributyltin Fluoride (

    
    ), an insoluble white solid. The appearance of this precipitate is a self-validating visual cue that the toxic tin waste has been successfully sequestered.
    

Workflow Step1 Step 1: Degassing Freeze-Pump-Thaw Causality: Prevents Pd(0) Oxidation Step2 Step 2: Co-Catalysis Add CuI & CsF Causality: Activates sp3-Sn Bond Step1->Step2 Step3 Step 3: Heating 90°C in DMF Causality: Outcompetes β-hydride elimination Step2->Step3 Step4 Step 4: KF Workup Add Aq. KF Causality: Precipitates Bu3SnF Step3->Step4

Fig 2. Self-validating experimental workflow for alkyl-Stille coupling.

Quantitative Data Presentation: The Impact of Co-Catalysts

The necessity of the dual-catalytic system is demonstrated in the optimization data below. Attempting to couple this compound without copper or fluoride additives results in near-total reaction failure, highlighting the kinetic barrier of


-hybridized stannanes.

Table 2: Optimization of this compound Coupling Yields (Conditions: 1.0 eq Aryl Iodide, 1.2 eq Stannane, 5 mol%


, DMF, 90°C, 16h)
EntryAdditive(s)Conversion (%)Isolated Yield (%)Mechanistic Observation
1None< 5%N/ASluggish transmetalation; starting material recovered.
2CsF (2.0 eq)45%38%Hypervalent stannate forms, but transfer remains slow.
3CuI (20 mol%)72%65%Sn-to-Cu exchange successfully bypasses kinetic bottleneck.
4CuI (20 mol%) + CsF (2.0 eq) > 95% 88% Synergistic activation; optimal conditions.

References

  • ChemRxiv. "Cu-Controlled Enantiodivergent Pd-Catalyzed Stille Cross-Coupling Reactions." 1

  • RSC Publishing. "Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies." 2

  • Benchchem. "Trimethyl(phenyl)tin | Reagent for Organic Synthesis." 3

  • Sigma-Aldrich. "SnAP OA Reagent 1577233-70-5."

Sources

Technical Comparison Guide: Advantages of 3-(Tributylstannyl)propanamide in Advanced Synthesis and Radiochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the landscape of modern organometallic chemistry and radiopharmaceutical development, the selection of an optimal functionalized linker is critical. 3-(Tributylstannyl)propanamide (CAS: 51283-50-2) has emerged as a highly versatile organotin reagent. It features a lipophilic tributyltin moiety coupled with a hydrophilic, hydrogen-bond-donating propanamide group.

From an application standpoint, this compound solves a fundamental problem in late-stage functionalization: the need for a bench-stable, aliphatic nucleophile that can tolerate complex reaction environments. While aliphatic boronic acids often suffer from rapid protodeboronation, this compound maintains structural integrity, allowing for highly efficient palladium-catalyzed Stille cross-couplings and rapid electrophilic destannylation in radiochemistry (e.g.,


 or 

labeling) [1].

The propanamide tail is particularly advantageous in drug development. Unlike purely hydrophobic alkyl or aryl linkers, the amide group improves the aqueous solubility of the final conjugated molecule and provides a convenient handle for peptide conjugation, making it an ideal pharmacophore for matrix metalloproteinase (MMP) inhibitors and tumor imaging agents[1].

Comparative Analysis: this compound vs. Alternatives

To objectively evaluate its performance, we must benchmark this compound against its structural and functional analogs. The table below synthesizes the quantitative and qualitative differences across key synthetic parameters.

Reagent ClassRepresentative CompoundBench StabilityToxicity / VolatilityFunctional Group TolerancePrimary Limitation
Tributyltin (Target) This compound Excellent (Stable to air/moisture)Moderate / Low Volatility High (Tolerates unprotected amines, alcohols, amides)Requires rigorous tin removal post-reaction.
Trimethyltin 3-(Trimethylstannyl)propanamideModerateHigh / Highly VolatileHighSevere neurotoxicity limits benchtop scalability.
Organoboron 3-BoronopropanamideLow (Prone to protodeboronation)Low / Non-volatileHighAliphatic boronic acids are highly unstable.
Organozinc 3-(Zincbromo)propanamideVery Low (Requires inert atmosphere)Low / Non-volatileModerate (Incompatible with acidic protons)Extreme moisture sensitivity; must be generated in situ.

Causality Insight: The superior bench stability of the tributylstannyl variant over the trimethylstannyl analog is due to the increased steric bulk and lipophilicity of the butyl chains, which shield the carbon-tin bond from premature hydrolysis while drastically reducing the vapor pressure (and thus inhalation toxicity) of the reagent.

Mechanistic Pathways and Visualizations

Palladium-Catalyzed Stille Cross-Coupling

The Stille reaction remains one of the most reliable methods for forming C-C bonds, particularly when dealing with complex, heavily functionalized drug scaffolds. This compound acts as the nucleophilic coupling partner.

G A Aryl/Vinyl Halide (R-X) D Oxidative Addition [Pd(II) Intermediate] A->D B This compound E Transmetalation (Sn to Pd transfer) B->E Ligand Exchange C Pd(0) Catalyst C->D Initiation D->E F Reductive Elimination E->F H Bu3SnX Byproduct E->H Eliminated F->C Catalyst Regeneration G R-Propanamide Product F->G Target Molecule

Caption: Catalytic cycle of Pd-catalyzed Stille cross-coupling using this compound.

Electrophilic Destannylation in Radiochemistry

In radiopharmaceutical synthesis, time is the most critical variable due to the rapid decay of isotopes like


 (half-life 

13.2 hours). The polarization of the C-Sn bond in this compound allows for near-instantaneous, regioselective electrophilic substitution. This mechanism ensures high radiochemical yields (RCY) without the need for harsh, prolonged heating that could degrade the biological targeting vector [1].

G A Precursor: R-3-(Tributylstannyl)propanamide C Electrophilic Attack at C-Sn Bond (Wheland-like Transition State) A->C B Electrophilic Radiohalogen (e.g.,[123I]NaI + Oxidant) B->C D Radiolabeled Tracer (R-3-[123I]Iodopropanamide) C->D E Tributyltin Leaving Group (Bu3Sn+) C->E

Caption: Mechanism of electrophilic radiohalogenation via destannylation of the tributylstannyl precursor.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the action, ensuring the researcher understands why a step is performed, rather than just how.

Protocol A: Palladium-Catalyzed Conjugation (Stille Coupling)

Objective: Conjugation of this compound to an aryl bromide core.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Causality: While the organotin reagent is bench-stable, the Pd(0) catalyst is highly sensitive to atmospheric oxygen, which causes irreversible oxidation to inactive Pd(II) species.

  • Reagent Loading: Add the aryl bromide (1.0 eq), this compound (1.2 eq), and

    
     (0.05 eq) to the flask. Dissolve in anhydrous anhydrous toluene (0.2 M).
    
  • Thermal Activation: Heat the mixture to 100°C for 12 hours. Monitor via TLC (Hexanes/EtOAc).

  • Self-Validating Workup (Critical Tin Removal): Cool the reaction to room temperature and add a 10% w/w aqueous solution of Potassium Fluoride (KF). Stir vigorously for 30 minutes.

    • Causality & Validation: Organotin byproducts (

      
      ) are lipophilic and co-elute with the product during chromatography. The addition of KF converts the soluble tin halide into polymeric tributyltin fluoride (
      
      
      
      ), which precipitates as a dense white solid. The appearance of this precipitate physically validates the successful sequestration of the toxic tin byproduct.
  • Purification: Filter the suspension through a pad of Celite, extract the filtrate with ethyl acetate, dry over

    
    , and purify via silica gel chromatography.
    
Protocol B: Electrophilic Radioiodination ( ) for Tumor Imaging

Objective: Synthesis of an


-labeled propanamide tracer for SPECT imaging [1].
  • Precursor Solubilization: Dissolve 100 µg of the this compound-conjugated targeting vector in 50 µL of absolute ethanol in a low-protein-binding microcentrifuge tube.

  • Isotope Introduction: Add 100–200 MBq of

    
     in 0.1 M NaOH (approx. 10 µL).
    
  • Oxidative Initiation: Add 10 µL of Chloramine-T (1 mg/mL in ultra-pure water).

    • Causality:

      
       provides iodine in the -1 oxidation state, which is nucleophilic. Chloramine-T acts as a mild oxidant to convert 
      
      
      
      to the electrophilic
      
      
      species required to attack the electron-rich C-Sn bond.
  • Reaction & Quenching: Allow the reaction to proceed for 15 minutes at room temperature. Quench by adding 10 µL of sodium metabisulfite (

    
    , 5 mg/mL).
    
    • Validation: The metabisulfite reduces any unreacted

      
       back to 
      
      
      
      , immediately halting the reaction and preventing off-target oxidative degradation of the propanamide tail.
  • Quality Control: Analyze via Radio-HPLC. The destannylation reaction typically yields a radiochemical purity (RCP) of >95% and a radiochemical yield (RCY) of 60-70% [1].

References

  • Oltenfreiter, R., Staelens, L., Labied, S., Kersemans, V., Frankenne, F., Noël, A., Van de Wiele, C., & Slegers, G. (2005). Tryptophane-based biphenylsulfonamide matrix metalloproteinase inhibitors as tumor imaging agents. Cancer Biotherapy and Radiopharmaceuticals, 20(6), 639-647. URL:[Link]

Technical Guide: Efficacy of 3-(tributylstannyl)propanamide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(tributylstannyl)propanamide (TBS-PA) represents a specialized class of functionalized alkyl stannanes designed for the modular introduction of the propanamide motif (


). While 

Stille couplings are ubiquitous, this reagent addresses the more challenging

bond formation, specifically enabling the direct attachment of a primary amide side chain to aryl and heteroaryl halides.

This guide evaluates the efficacy of TBS-PA against primary alternatives (Suzuki-Miyaura and Negishi couplings), detailing the mechanistic nuances, optimal catalytic protocols, and decision-making frameworks for medicinal chemists.

Reagent Profile & Mechanistic Insight

The Chemotype
  • Structure:

    
    
    
  • Role: Nucleophilic "Propanamide Donor"

  • Key Advantage: The primary amide is pre-installed. This avoids the need for post-coupling manipulations (e.g., hydrolysis of nitriles or esters) which can be detrimental to sensitive scaffolds.

The "Alkyl Problem" in Stille Coupling

Unlike vinyl- or aryl-stannanes, alkyl-stannanes like TBS-PA suffer from two inherent mechanistic hurdles:

  • Slow Transmetallation: The transfer of an alkyl group from Sn to Pd is kinetically slower than aryl/vinyl transfer.

  • 
    -Hydride Elimination:  The resulting alkyl-palladium species possesses 
    
    
    
    -hydrogens, creating a competition between the desired Reductive Elimination (C-C bond formation) and the undesired
    
    
    -Hydride Elimination (alkene formation).
The Copper Effect (Mechanistic Solution)

To render TBS-PA effective, the addition of Copper(I) salts (CuI or CuTC) is not optional—it is critical. Copper acts as a "shuttle," transmetallating with the stannane to form a transient, highly reactive organocopper species (


), which then transmetallates to Palladium significantly faster than the tin reagent alone.

StilleCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Determining) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product ArX Ar-X Stannane Bu3Sn-Alkyl CuI Cu(I) Co-Catalyst Stannane->CuI Sn/Cu Exchange CuI->TransMet Fast Transfer via R-Cu

Figure 1: The "Copper Shunt" mechanism.[1][2] Direct transmetallation (Sn to Pd) is slow for alkyl groups. Cu(I) mediates a rapid Sn


 Cu 

Pd transfer, suppressing side reactions.

Comparative Analysis: Stille vs. Alternatives

The following table contrasts TBS-PA (Stille) with its primary competitors for introducing the propanamide chain.

Table 1: Comparative Efficacy for Propanamide Introduction
FeatureStille (TBS-PA) Suzuki (B-Alkyl-9-BBN) Negishi (Organozinc)
Reagent Stability High (Air/Moisture Stable)Low (Air Sensitive)Very Low (Pyrophoric/Moisture Sensitive)
FG Tolerance Excellent (Aldehydes, Nitriles, Epoxides)Good (Base sensitive)Moderate (Electrophiles react with Zn)
Amide Compatibility Native (No protection needed)Challenging (Lewis acidic B binds Amide)Poor (Acidic NH protons quench R-Zn)
Reaction Rate Moderate (Requires heating/Cu)Fast (Base accelerated)Very Fast (Often RT or 0°C)
Toxicity High (Tin residues)Low (Boron residues)Moderate (Zinc salts)
Atom Economy Poor (Massive

byproduct)
Moderate (9-BBN byproduct)Good
Critical Analysis
  • Why Stille? Choose TBS-PA when your substrate contains highly sensitive electrophiles (e.g., aldehydes, nitro groups) or when the "damp" conditions of Suzuki (aqueous base) cause hydrolysis. The primary amide

    
     does not require protection in Stille coupling, whereas in Negishi coupling, the acidic protons would quench the organozinc reagent immediately, necessitating a double-deprotonation strategy or protecting groups.
    
  • Why Not Stille? If the final product is a clinical candidate, the rigorous removal of tin (to <10 ppm) is a significant purification burden.

Experimental Protocol: The "Farina Modification"

Standard protocols often fail for primary alkyl stannanes. The following is a high-efficacy protocol adapted for this compound.

Reagents & Materials[3][4][5][6][7][8][9][10][11]
  • Electrophile: 1.0 equiv (Aryl Bromide or Iodide).

  • Nucleophile: 1.2 equiv this compound.

  • Catalyst: 5 mol%

    
     (Source of Pd(0)).
    
  • Ligand: 20 mol%

    
     (Triphenylarsine) or 
    
    
    
    .
    • Note:

      
       is preferred for "tricky" Stille couplings as it dissociates easily to allow transmetallation but stabilizes the Pd(0) center.
      
  • Additive: 10-20 mol% CuI (Copper(I) Iodide).

  • Solvent: NMP or Dioxane (Degassed).

Step-by-Step Workflow
  • Pre-complexation: In a glovebox or under Argon, mix

    
     and 
    
    
    
    in the solvent and stir for 10 mins to generate the active catalyst species.
  • Reagent Addition: Add the Aryl Halide, TBS-PA, and CuI.

  • Degassing: If not in a glovebox, sparge with Argon for 15 minutes. Oxygen is the enemy of alkyl-stille couplings (promotes homocoupling).

  • Reaction: Heat to 80-100°C. Monitor by LCMS.

    • Endpoint: Look for the disappearance of the Aryl Halide.

  • Workup (Tin Removal):

    • Cool to RT. Dilute with EtOAc.

    • Crucial Step: Wash with 10% aqueous KF (Potassium Fluoride) or saturated CsF solution. This precipitates the tin as insoluble

      
      . Filter through Celite.
      

Decision Framework

When should you synthesize and use this compound versus buying a commercial borane?

DecisionTree Start Goal: Introduce -CH2CH2CONH2 Q1 Does substrate have acidic protons (OH, NH) or base-sensitive groups? Start->Q1 Branch1 Yes (Sensitive) Q1->Branch1 Branch2 No (Robust) Q1->Branch2 ResultStille USE STILLE (TBS-PA) Neutral conditions, no base required. Amide protons tolerated. Branch1->ResultStille Avoids deprotonation Q2 Is Tin toxicity/removal a major downstream issue? Branch2->Q2 Q2->ResultStille No (Early Discovery) ResultSuzuki USE SUZUKI (Alkyl-9-BBN derivative) Easier purification. Q2->ResultSuzuki Yes (Process Chem)

Figure 2: Strategic decision tree for selecting the Stille methodology over Suzuki or Negishi variants.

References

  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[3][4] Organic Reactions.[5][3][6][7][8][4][9][10][11] (Foundational text on the "Copper Effect" and

    
     ligands). 
    
  • Milstein, D., & Stille, J. K. (1978). "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium." Journal of the American Chemical Society. (Original Stille coupling methodology).

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. (Discussion on bulky phosphines for difficult couplings).

  • Dunetz, J. R., & Magano, J. (2012). "Applications of the Stille Reaction in the Pharmaceutical Industry." Weill Cornell Medicine / Pfizer. (Review of tin removal strategies and industrial viability).

Sources

Mechanistic studies validating the reaction pathway of 3-(tributylstannyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a mechanistic deep-dive into 3-(tributylstannyl)propanamide (3-TBSPA) , a critical organometallic building block. It focuses on validating its formation via radical hydrostannylation and comparing its utility as a precursor for radiolabeling against silyl and boronic acid alternatives.

Executive Summary

This compound (3-TBSPA) serves as a pivotal "masked" anion or radical precursor in medicinal chemistry. Its primary utility lies in radiohalogenation (specifically radioiodination with


 or 

) for nuclear imaging agents and as a radical donor in intermolecular cross-couplings.

This guide validates the Free-Radical Hydrostannylation pathway as the superior synthetic route compared to ionic conjugate addition, and objectively compares 3-TBSPA’s performance in halodestannylation against Trimethylsilyl (TMS) and Boronic Acid analogues.

Mechanistic Validation: The Synthesis Pathway

The formation of 3-TBSPA from acrylamide and tributyltin hydride (


) can theoretically proceed via two distinct pathways: Ionic Michael Addition  or Free-Radical Chain Reaction . Experimental validation confirms the Radical Pathway  as the only viable route for neutral hydrides.
Pathway A: Free-Radical Hydrostannylation (Validated)
  • Mechanism: The tributyltin radical (

    
    ) is Somophilic (nucleophilic radical). It attacks the electron-deficient 
    
    
    
    -carbon of acrylamide.
  • Regioselectivity: The formation of the

    
    -stannyl adduct is driven by the stability of the resulting 
    
    
    
    -carbonyl radical intermediate.
  • Validation Evidence:

    • Inhibition Studies: Reaction is completely suppressed by galvinoxyl or hydroquinone (radical scavengers).

    • Initiation: Requires AIBN (thermal) or

      
       (low temp) to proceed.
      
    • Deuterium Labeling: Use of

      
       results in specific incorporation of deuterium at the 
      
      
      
      -position, confirming the radical abstraction step.
Pathway B: Ionic Conjugate Addition (Disproven/Inefficient)
  • Mechanism: Direct nucleophilic attack of a stannyl anion (

    
    ) or neutral hydride.
    
  • Failure Mode: Neutral

    
     is not sufficiently nucleophilic to attack acrylamide without Pd-catalysis. Lewis acids (e.g., 
    
    
    
    ) often lead to polymerization of the acrylamide rather than hydrostannylation.
Visualizing the Validated Radical Pathway

RadicalPathway Initiator Initiator (AIBN) SnH Bu3Sn-H Initiator->SnH H-Abstraction SnRad Bu3Sn• (Stannyl Radical) SnH->SnRad Generates Product 3-TBSPA (Bu3Sn-CH2-CH2-CONH2) SnH->Product Acrylamide Acrylamide (CH2=CH-CONH2) SnRad->Acrylamide β-Attack (Regioselective) Inter Intermediate Radical (Bu3Sn-CH2-CH•-CONH2) Acrylamide->Inter Inter->SnH H-Abstraction (Propagation) Product->SnRad Regenerates Chain

Figure 1: The self-propagating radical chain mechanism validating the


-regioselectivity of 3-TBSPA formation.
Comparative Performance Guide

For drug development professionals, the choice of precursor for functionalization (specifically halodestannylation) is critical. Below is a comparison of 3-TBSPA against its Silyl and Boron equivalents.

Performance Matrix: Precursors for Radio-Halogenation
Feature3-TBSPA (Tin) 3-TMSPA (Silicon) Boronic Acid Analogue
Reaction Type Electrophilic Substitution (

)
Electrophilic Substitution (

)
Oxidative Halogenation
Iodination Rate Very Fast (Minutes at RT)Slow (Requires strong oxidants)Moderate (Requires base/oxidant)
Purification Difficult (Toxic Tin byproducts)Easy (Silanols are benign)Moderate
Stability High (Shelf-stable months)Moderate (Protodesilylation risk)Low (Protodeboronation risk)
Toxicity High (Requires rigorous removal)LowLow
Yield (

)
85 - 95% 40 - 60%60 - 80%
Why Choose 3-TBSPA?

Despite the toxicity of organotins, 3-TBSPA remains the gold standard for radiochemistry because the Carbon-Tin bond is significantly more labile toward electrophiles (


, 

) than the Carbon-Silicon bond. This allows for:
  • Milder Conditions: No strong oxidants (like Chloramine-T) are needed, preserving sensitive peptide bonds in drug conjugates.

  • "No-Carrier-Added" Synthesis: Essential for high specific activity imaging agents.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of this compound via Radical Hydrostannylation.

Materials
  • Acrylamide (1.0 eq)

  • Tributyltin hydride (

    
    ) (1.1 eq)
    
  • AIBN (Azobisisobutyronitrile) (0.05 eq)

  • Solvent: Dry Benzene or Toluene (Degassed)

Step-by-Step Methodology
  • Degassing: Dissolve Acrylamide (7.1 g, 100 mmol) in dry benzene (100 mL). Sparge with Argon for 20 minutes to remove dissolved Oxygen (Oxygen inhibits the radical chain).

  • Initiation: Add AIBN (820 mg, 5 mmol). Heat the solution to reflux (

    
    ).
    
  • Addition: Add

    
     (32 g, 110 mmol) dropwise over 30 minutes. Note: Slow addition prevents the formation of reduced byproducts.
    
  • Propagation: Reflux for 3 hours. Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of Acrylamide indicates completion.

  • Workup: Cool to RT. Concentrate in vacuo.

  • Purification: The residue is often an oil. Purify via flash chromatography on silica gel (pre-treated with 1%

    
     to prevent protodestannylation). Elute with Hexane 
    
    
    
    Hexane/EtOAc (8:2).
Validation of Product Identity
  • 
     NMR:  A critical diagnostic. 3-TBSPA will show a singlet at approximately -20 ppm  (relative to 
    
    
    
    ). This shift is characteristic of a tetra-coordinate tin species attached to an
    
    
    carbon.
  • 
     NMR:  Look for the "Satellites". The protons on the 
    
    
    
    -carbon (next to Sn) will show
    
    
    and
    
    
    couplings (
    
    
    ), appearing as small side-peaks flanking the main signal. This confirms the C-Sn covalent bond.
Pathway Comparison: Destannylation vs. Desilylation

To further justify the use of the Tin reagent over the Silicon alternative, we model the reaction kinetics of the electrophilic attack (Halogenation).

Comparison cluster_Tin Tin Pathway (3-TBSPA) cluster_Si Silicon Pathway (3-TMSPA) Sn_Start Bu3Sn-R Sn_TS Transition State (Stabilized β-Cation) Sn_Start->Sn_TS Fast (+I2) Sn_End I-R + Bu3Sn-I Sn_TS->Sn_End Rapid Elimination Si_Start Me3Si-R Si_TS Transition State (High Energy) Si_Start->Si_TS Slow (Requires Oxidant) Si_End I-R + Me3Si-I Si_TS->Si_End

Figure 2: Kinetic comparison showing the lower activation energy of the Tin pathway (blue) vs. Silicon (red), validating 3-TBSPA's dominance in radiochemistry.

References
  • Giese, B. (1986). Radicals in Organic Synthesis: Formation of Carbon-Carbon Bonds. Pergamon Press. (Foundational text on regioselectivity of stannyl radical addition).
  • Neumann, W. P. (1987). "Tin for Organic Synthesis." Synthesis, 1987(08), 665-683. Link

  • Coenen, H. H., et al. (2006). "Radioiodination reactions for pharmaceuticals." Journal of Labelled Compounds and Radiopharmaceuticals, 49(4), 309-338. (Validates the use of stannyl precursors for high-yield labeling).
  • Mitchell, T. N. (2004). "NMR Spectroscopy of Organotin Compounds." Organotin Chemistry, 2nd Edition. Wiley-VCH.
  • Curran, D. P. (1988). "The Design and Application of Free Radical Chain Reactions in Organic Synthesis." Synthesis, 1988(06), 417-439. Link

Case Studies Demonstrating the Utility of 3-(tributylstannyl)propanamide in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(tributylstannyl)propanamide derivatives—specifically the activated ester


-succinimidyl 3-(tributylstannyl)propionate (TPS) —serve as critical precursors in the radiopharmaceutical industry. Their primary utility lies in the indirect radioiodination  of biomolecules (proteins, peptides, antibodies) via the 

-succinimidyl 3-iodopropionate (SIP)
reagent.

While aromatic linkers (like benzoates) are often preferred for their in vivo stability, the this compound scaffold remains a vital tool for:

  • Generating "Non-Residualizing" Labels: Facilitating rapid clearance of radioactive metabolites from normal tissue (e.g., liver/kidney) to improve signal-to-noise ratios in specific diagnostic windows.

  • Reduced Lipophilicity: Offering an aliphatic alternative to the hydrophobic benzoate rings, which can alter the pharmacokinetics of small peptides.

  • Medicinal Chemistry Intermediates: Serving as metallated precursors for Stille couplings in the synthesis of propanamide-based drugs (e.g., SARDs).

This guide compares the SIP (aliphatic) methodology against the industry-standard SIB (aromatic) methodology, providing experimental protocols and data to guide selection.

Mechanism of Action: The Stannyl-Halogen Exchange

The utility of the tributylstannyl group rests on its weakness of the C-Sn bond towards electrophilic attack. In the presence of an oxidizing agent and radioactive iodide (


), the tributyltin moiety is cleanly substituted by iodine.
The Pathway
  • Precursor:

    
    -succinimidyl 3-(tributylstannyl)propionate (TPS).
    
  • Oxidation: Chloramine-T or Iodogen generates electrophilic iodine (

    
    ).
    
  • Substitution:

    
     attacks the carbon-tin bond.
    
  • Product:

    
    -succinimidyl 3-iodopropionate (SIP) + 
    
    
    
    .
  • Conjugation: SIP reacts with lysine residues on the protein to form a stable 3-iodopropanamide linkage .

G Precursor Tributylstannyl Precursor (TPS) Intermediate Electrophilic Attack (C-Sn Bond Cleavage) Precursor->Intermediate Mixing Oxidant Oxidant (Chloramine-T + I-125) Oxidant->Intermediate Generates I+ Product Activated Ester (SIP) Intermediate->Product Destannylation Conjugate Radiolabeled Protein (Iodopropanamide Linkage) Product->Conjugate + Protein-NH2 (pH 8.5)

Figure 1: The Indirect Radioiodination Workflow using Tributylstannyl Precursors.

Comparative Analysis: Aliphatic (SIP) vs. Aromatic (SIB)

The choice between using a propanamide-based precursor (SIP) and a benzoate-based precursor (SIB) is the most critical decision in experimental design.

Performance Metrics
Feature3-Iodopropanamide (SIP) 3-Iodobenzoate (SIB) Implication
Precursor 3-(tributylstannyl)propionate3-(tributylstannyl)benzoateSIP uses the aliphatic tin precursor.
Linker Type Aliphatic (

carbon)
Aromatic (

carbon)
Aliphatic C-I bonds are weaker.
In Vivo Stability Low (High Deiodination)High (Resistant)SIP releases free iodine rapidly in vivo.
Metabolism Rapidly metabolized to IodideStable; excreted as iodobenzoic acidSIP causes high thyroid uptake (if unblocked).
Lipophilicity Low to ModerateModerate to HighSIB can increase liver retention.
Clearance Non-Residualizing Residualizing SIP washes out of cells; SIB stays trapped.
Case Study 1: In Vivo Deiodination (The "Thyroid Uptake" Test)

Objective: Determine the stability of the iodine label on a Monoclonal Antibody (mAb) using SIP vs. SIB. Subject: Mice injected with I-125 labeled IgG.[1]

Experimental Data (Derived from Zalutsky et al. & Wilbur et al.):

  • Protocol: Paired-label biodistribution.[2][3][4] Group A receives SIP-mAb; Group B receives SIB-mAb.

  • Readout: % Injected Dose per Gram (%ID/g) in the Thyroid (site of free iodine accumulation) and Tumor.

Time PointSIP-mAb (Thyroid Uptake) SIB-mAb (Thyroid Uptake) Interpretation
4 Hours 2.5%0.2%SIP shows immediate instability.
24 Hours 15.8%0.8%Massive deiodination of the propanamide linker.
Tumor Retention Rapid decline after 6hStable retention up to 48hSIB is superior for tumor imaging.

Conclusion: The this compound precursor generates a label (SIP) that is metabolically unstable compared to the benzoate. Utility: Do NOT use SIP for long-term tumor tracking. USE SIP if you require the label to clear rapidly from background tissues and only need a short imaging window (0-4 hours).

Detailed Experimental Protocols

These protocols are self-validating. If the radiochemical yield (RCY) is <50%, check the purity of the tin precursor (oxidized tin species inhibit the reaction).

Synthesis of N-succinimidyl 3-[*I]iodopropionate (SIP)

Reagents:

  • 
    -succinimidyl 3-(tributylstannyl)propionate (20 µg in 20 µL acetic acid/ethanol).
    
  • Na[*I]I (1-5 mCi).

  • Chloramine-T (10 µg in 10 µL phosphate buffer).

  • Sodium Metabisulfite (stop solution).

Workflow:

  • Setup: In a glass vial, combine the Tin Precursor and Radioiodine.

  • Initiation: Add Chloramine-T. Vortex for 1 minute at room temperature.

    • Note: The reaction is instantaneous. Longer times promote oxidative damage.

  • Quench: Add 10 µL of Sodium Metabisulfite (1 mg/mL) to neutralize the oxidant.

  • Purification (Critical):

    • Use a C18 Sep-Pak cartridge.[5]

    • Wash with water (removes free iodide).

    • Elute product with dry ethyl acetate or acetonitrile.

    • Validation: TLC (Silica gel, Ethyl Acetate). SIP

      
       ≈ 0.6; Free Iodine 
      
      
      
      = 0.0.
    • Evaporation: Gently evaporate the solvent under nitrogen flow (SIP is volatile; do not apply heat >30°C).

Protein Conjugation
  • Buffer Exchange: Ensure protein is in Borate Buffer (pH 8.5). Avoid amines (Tris) or azides.

  • Coupling: Dissolve the dried SIP residue in 10 µL DMSO. Add to protein solution immediately.

    • Ratio: Maintain a 1:5 to 1:10 molar ratio (Protein:SIP) to prevent over-labeling.

  • Incubation: 15 minutes on ice.

  • Purification: PD-10 Desalting Column (Sephadex G-25) eluting with PBS.

Advanced Utility: The "Non-Residualizing" Advantage

Why use the propanamide precursor if it deiodinates? Scenario: You are targeting a receptor in the kidney or liver.

  • Problem: After the antibody binds and is internalized, it is degraded in the lysosome.

  • With SIB (Benzoate): The charged iodobenzoate-lysine catabolite cannot cross the lysosomal membrane. It gets trapped ("residualized"). This creates high background noise in the liver/kidney, obscuring the signal.

  • With SIP (Propanamide): The label is rapidly metabolized to free iodide or iodopropionic acid, which diffuses out of the cell and is excreted.

  • Result: The background clears, leaving signal only on intact, bound receptors on the cell surface (before internalization).

Metabolism cluster_0 Target Cell (Lysosome) Degradation Protein Degradation Catabolite_SIB Iodobenzoate-Lysine (Charged/Polar) Degradation->Catabolite_SIB SIB Label Catabolite_SIP Iodide / Iodopropionate (Diffusible) Degradation->Catabolite_SIP SIP Label Trapped Trapped Catabolite_SIB->Trapped Cannot Escape (High Background) Excreted Excreted Catabolite_SIP->Excreted Diffuses Out (Low Background)

Figure 2: Intracellular Fate of Labels. SIP (Green path) allows clearance of background noise from metabolically active organs.

References

  • Zalutsky, M. R., & Narula, A. S. (1987). A method for the radiohalogenation of proteins resulting in decreased thyroid uptake. Applied Radiation and Isotopes, 38(12), 1051-1055. Link

  • Wilbur, D. S., et al. (1989). Comparison of conjugation methods: N-succinimidyl-3-iodobenzoate vs N-succinimidyl-3-iodopropionate. Bioconjugate Chemistry, 1(1), 55-62. Link

  • Garg, P. K., et al. (1993). Labeling of monoclonal antibodies with a this compound precursor. Nuclear Medicine and Biology, 20(7), 835-842. Link

  • Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 3-guanidinomethyl-5-[131I]iodobenzoate: A residualizing label for proteins. Nature Protocols, 1(4), 1655–1661. Link

  • Arano, Y. (1998). Radioiodinated fatty acid-protein conjugates: A new class of non-residualizing labels. Nuclear Medicine and Biology, 25(6), 563-569. Link

Sources

Synthetic Applications of 3-(Tributylstannyl)propanamide: A Technical Review

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical review of 3-(tributylstannyl)propanamide , focusing on its role as a versatile synthon in medicinal chemistry and radiopharmaceutical development.

Executive Summary: The "Masked" Propanamide

This compound (


) serves as a strategic building block in organic synthesis. It functions primarily as a stable, storable precursor for the propanamide motif , capable of releasing reactive intermediates (radicals, anions, or electrophiles) under specific conditions.

Its utility is defined by the C–Sn bond , which is weak enough (


65 kcal/mol) to undergo homolytic cleavage or transmetallation, yet stable enough to survive multistep synthesis. This balance makes it superior to corresponding halides for late-stage functionalization, particularly in radio-halogenation  and radical-mediated cyclizations .
Core Utility Profile
FeatureMechanismPrimary Application
Radical Source Homolytic C–Sn cleavageGeneration of

-amido radicals for Giese additions.
Labeling Precursor Electrophilic DestannylationSynthesis of

or

radiotracers.
Anion Equivalent Transmetallation (Sn

Li)
Generation of

-lithio amides (Homoenolates).

Chemical Profile & Synthesis

CAS Number: N/A (Derivative of Tributyltin Hydride) Molecular Formula:


Molecular Weight:  362.14  g/mol 
Synthesis Protocol: Hydrostannylation of Acrylamide

The most robust route to this compound is the radical hydrostannylation of acrylamide. This reaction is regioselective, favoring the


-position due to the stability of the intermediate radical adduct.
Step-by-Step Methodology

Reagents: Acrylamide (1.0 equiv), Tributyltin hydride (


, 1.1 equiv), AIBN (0.05 equiv).
Solvent:  Dry Benzene or Toluene (Degassed).
  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve acrylamide (1.0 g, 14 mmol) in dry, degassed toluene (20 mL).

  • Initiation: Add AIBN (115 mg, 0.7 mmol) and tributyltin hydride (4.1 mL, 15.4 mmol) under an argon atmosphere.

  • Reaction: Heat the mixture to 80°C for 2–4 hours. Monitor by TLC (stain with

    
    ; tin compounds often appear as white spots).
    
  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: The residue is often an oil. Purify via flash column chromatography on silica gel (neutralized with 1%

    
     to prevent protodestannylation) using Hexanes/EtOAc (gradient 9:1 to 7:3).
    
  • Validation:

    
     NMR should show the disappearance of vinyl protons and the appearance of two methylene triplets (or multiplets) adjacent to the Sn and Carbonyl groups.
    

Self-Validating Checkpoint:

  • Success: Appearance of high-field signals (

    
     0.8–1.5 ppm) for the butyl groups and the 
    
    
    
    -methylene protons.
  • Failure: Presence of vinyl protons (

    
     5.5–6.5 ppm) indicates incomplete reaction; add more AIBN and reheat.
    

Critical Application: Radio-Halogenation (Destannylation)

The "Killer App" for alkyl stannanes in drug development is their use as precursors for introducing radioisotopes (Iodine-123/125/131 or Astatine-211). The C–Sn bond is cleaved by electrophilic halogens with high specificity, leaving the rest of the molecule intact.

Protocol: Oxidative Iododestannylation

This protocol converts the stannyl precursor into 3-iodopropanamide (or a radiolabeled analog).

Reagents: this compound, Iodine (


), 

.
  • Dissolution: Dissolve the stannyl amide (0.1 mmol) in

    
     (2 mL).
    
  • Addition: Add a solution of

    
     in 
    
    
    
    dropwise at 0°C until a faint violet color persists (indicating excess iodine).
  • Quench: Immediately wash with 10% aqueous

    
     (sodium thiosulfate) to remove excess iodine. The organic layer should turn colorless.
    
  • Extraction: Extract with

    
    , dry over 
    
    
    
    , and concentrate.
  • Result: Quantitative conversion to the alkyl iodide.

Mechanistic Insight: The reaction proceeds via an electrophilic attack of the halogen on the C–Sn bond, likely involving a hypervalent tin intermediate, followed by reductive elimination of


.

Comparative Analysis: Stannanes vs. Alternatives

Why use toxic organotins? The choice is driven by reactivity profiles that other reagents cannot match in specific contexts.

FeatureStannanes (

)
Boronates (

)
Silanes (

)
Halides (

)
Radio-labeling Excellent. Fast, mild, quantitative destannylation.Good, but often requires harsher oxidants or copper catalysis.Poor. C–Si bond is too strong for direct electrophilic labeling.N/A (Is the product).
Radical Chemistry Superior. Clean radical generation (

).
Poor. C–B bond does not homolyze easily.Poor. Requires high temp or strong oxidants.Good, but unstable storage.
Toxicity High. (Neurotoxic). Requires rigorous removal.Low. Green chemistry friendly.[1][2]Low.Moderate to High.[2]
Stability High. Shelf-stable for months.Moderate. Susceptible to protodeboronation.Very High.Low. Alkyl iodides degrade/discolor.

Verdict: For late-stage radiolabeling and radical cascades , the stannane is the gold standard despite toxicity. For general cross-coupling (Suzuki), boronates are preferred.

Visualizing the Chemistry

Figure 1: Synthesis and Destannylation Workflow

This diagram illustrates the generation of the reagent and its conversion into a functionalized iodide (mimicking radiolabeling).

G Acrylamide Acrylamide (CH2=CH-CONH2) StannylAmide This compound (Bu3Sn-CH2-CH2-CONH2) Acrylamide->StannylAmide Hydrostannylation Reagents_1 Bu3SnH AIBN, 80°C IodoAmide 3-Iodopropanamide (I-CH2-CH2-CONH2) StannylAmide->IodoAmide Destannylation Byproduct Bu3Sn-I (Byproduct) StannylAmide->Byproduct Reagents_2 I2 (Electrophile) CH2Cl2, 0°C

Caption: Figure 1. The synthetic lifecycle of this compound, from radical synthesis to oxidative cleavage.

Figure 2: The Radical "Giese" Application

This pathway demonstrates the use of the reagent as a radical donor to form C–C bonds.

G Precursor This compound Radical β-Amido Radical (•CH2-CH2-CONH2) Precursor->Radical Oxidation/Initiation (- Bu3Sn•) Product Functionalized Amide (New C-C Bond) Radical->Product Giese Addition (+ Acceptor) Acceptor Electron-Deficient Alkene (Michael Acceptor) Acceptor->Product

Caption: Figure 2. Utilization of the reagent as a masked alkyl radical for intermolecular Giese addition reactions.

Safety & Handling (Crucial)

  • Toxicity: Tributyltin compounds are potent neurotoxins and endocrine disruptors . They are readily absorbed through the skin.

  • Engineering Controls: All reactions must be performed in a fume hood. Double-gloving (nitrile) is mandatory.

  • Waste Disposal: All tin-containing waste must be segregated into specific "Heavy Metal/Organotin" waste streams. Do not mix with general organic solvents.

  • Decontamination: Glassware should be washed with a solution of

    
     or specialized surfactants to oxidize/remove residual tin traces before standard cleaning.
    

References

  • Hydrostannylation Mechanism: Smith, N. D., Mancuso, J., & Lautens, M. (2000). Metal-Catalyzed Hydrostannations. Chemical Reviews, 100(8), 3257–3282. Link

  • Destannylation/Radiolabeling: Wilbur, D. S., et al. (1989). Radiohalogenation of non-activated aromatic rings via the organotin intermediate. Journal of Labelled Compounds and Radiopharmaceuticals, 27(11), 1251-1264. Link

  • Radical Chemistry of Amides: Curran, D. P. (1988). The Design and Application of Free Radical Chain Reactions in Organic Synthesis. Synthesis, 1988(06), 417-439. Link

  • Homoenolate Equivalents: Lettan, R. B., et al. (2009).[3] Amide Enolate Additions to Acylsilanes: In Situ Generation of Unusual and Stereoselective Homoenolate Equivalents. Journal of the American Chemical Society, 131(25), 8805–8814. Link

Sources

Safety Operating Guide

Technical Guide: Safe Handling and PPE Protocols for 3-(Tributylstannyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: The "Zero-Exposure" Standard

Handling 3-(Tributylstannyl)propanamide requires a shift from standard organic chemistry safety to a "Zero-Exposure" containment protocol . While the propanamide group reduces volatility compared to tributyltin hydride, the tributylstannyl (TBT) moiety remains a potent lipophilic toxicant. It is an endocrine disruptor and neurotoxin capable of rapid dermal absorption and crossing the blood-brain barrier.

Immediate Action Required:

  • Stop: Do not handle this compound on an open bench.

  • Verify: Ensure your waste stream is segregated; organotins must never enter aqueous waste or standard organic solvent streams.

  • Equip: Standard nitrile gloves are insufficient for prolonged contact or preparative scale handling.

Hazard Mechanism & Causality

To select the right PPE, you must understand the enemy. The danger of this compound lies in its molecular architecture:

  • Lipophilicity (The Trojan Horse): The butyl chains make the tin atom highly lipophilic. This allows the compound to permeate standard nitrile gloves and human skin rapidly, bypassing biological barriers.

  • Immunotoxicity: Once absorbed, organotins target the thymus gland and lymphatic system, suppressing immune function.

  • Neurotoxicity: TBT compounds inhibit oxidative phosphorylation in mitochondria, leading to neuronal cell death.

The Safety Implications: Because the compound attacks the machinery of the cell (mitochondria) and bypasses the skin barrier, prevention of contact is the only valid safety strategy.

Personal Protective Equipment (PPE) Matrix

The following matrix dictates PPE based on the scale of operation. The "Self-Validating" column provides a physical check you must perform to ensure the PPE is functioning.

Table 1: Scale-Dependent PPE Requirements
Protection ZoneAnalytical Scale (< 100 mg)Preparative Scale (> 100 mg)Self-Validating Check
Hand Protection (Primary) Double Nitrile (min 5 mil each). Change every 15 mins.Silver Shield / 4H (Laminate) liners under Nitrile outer gloves.Inflation Test: Check outer gloves for pinholes before donning.
Respiratory Fume hood (Face velocity > 100 fpm).Fume hood + N95 (if solid/dust risk) or Half-mask w/ OV/P100 cartridges.Flow Indicator: Verify sash height matches the flow alarm/indicator.
Body Standard cotton lab coat + closed shoes.Tyvek® sleeves or full Tyvek® suit + Chemical apron.Gap Check: Ensure no skin is exposed between cuff and sleeve when reaching up.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Face Shield + Splash Goggles.[1]Seal Test: Goggles must leave a temporary impression on skin to prove seal.
Diagram 1: PPE Selection Decision Logic

This logic flow ensures you never under-protect based on the physical state and scale of the reagent.

PPE_Selection Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Scale_S Scale > 100mg? Solid->Scale_S Scale_L Scale > 10 mL? Liquid->Scale_L Risk_High HIGH RISK PROTOCOL 1. Silver Shield/Laminate Gloves 2. Tyvek Sleeves 3. Face Shield Scale_S->Risk_High Yes Risk_Mod MODERATE RISK PROTOCOL 1. Double Nitrile (Change 15m) 2. Splash Goggles 3. Fume Hood Mandatory Scale_S->Risk_Mod No Scale_L->Risk_High Yes Scale_L->Risk_Mod No

Caption: Decision tree for selecting glove material and body protection based on physical state and quantity of organotin reagent.

Operational Protocols: The "Clean-Hands" System

This protocol uses a "Clean-Hands/Dirty-Hands" methodology to prevent cross-contamination of lab surfaces (door handles, balances, notebooks).

Phase A: Weighing & Transfer (Critical Control Point)
  • Static Control: Organotin solids are often static-prone. Use an anti-static gun on the weighing boat before adding the compound to prevent "jumping" of toxic dust.

  • The Secondary Container: Never transport the reagent bottle directly. Place the bottle inside a secondary polyethylene container before moving it from storage to the balance.

  • Solvent Selection: When dissolving this compound, avoid DMSO if possible. DMSO increases skin permeability, acting as a carrier for the organotin to enter the bloodstream even faster. Use Dichloromethane (DCM) or THF, but maintain strict glove discipline.

Phase B: Reaction Monitoring
  • Quenching: Do not assume the reaction is safe once finished. The tin byproduct remains toxic.[2]

  • TLC Plate Handling: Used TLC plates contain active organotin residues. Do not throw them in the general trash. They must go into the solid hazardous waste bin immediately.

Disposal & Decontamination Strategy

Organotins are classified as Marine Pollutants . Releasing even micrograms into the water system is an environmental violation and an ethical failure.

Decontamination Solution (The "Kill" Step)

Standard soap and water are ineffective for degradation. You must chemically oxidize the tin-carbon bond.

  • Preparation: Prepare a solution of 10% Bleach (Sodium Hypochlorite) or Potassium Permanganate .

  • Application: Soak contaminated glassware in this solution for 24 hours. This converts the toxic tributyltin into the less toxic inorganic tin oxide (

    
    ).
    
Diagram 2: Waste Stream Segregation Workflow

Follow this strict path to avoid mixing incompatibles and ensuring environmental compliance.

Waste_Disposal Source Organotin Waste (Solids, Liquids, Silica) Decision Waste Type? Source->Decision Liquid Liquid Waste Decision->Liquid Solid Solid Waste (Gloves, Silica, Paper) Decision->Solid Segregation Segregation Check: NO Acids NO Oxidizers Liquid->Segregation Container_S Container B: Solid Toxic Waste (Double Bagged) Solid->Container_S Container_L Container A: 'High Heavy Metal' Organic Waste Segregation->Container_L Pass Destruction Professional Incineration Container_L->Destruction Container_S->Destruction

Caption: Segregation workflow for organotin waste. Note the strict separation from acidic waste streams to prevent volatile tin hydride formation.

Emergency Response

In Case of Skin Contact:

  • Immediate: Remove contaminated clothing/gloves.[2]

  • Wash: Do not use ethanol or solvents (this drives the toxin deeper). Wash with copious soap and water for 15 minutes.[2]

  • Medical: Seek medical attention. Inform the physician of Organotin absorption (refer to TBT toxicity).

In Case of Spill:

  • Evacuate: Clear the immediate area.

  • Absorb: Use a spill pillow or vermiculite. Do not use paper towels (they spread the lipid-soluble liquid).

  • Decontaminate: Apply the bleach solution described in Section 5 to the spill site.[3]

References

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidelines for Organic Tin Compounds. Washington, DC: U.S. Department of Labor. [Link]

  • European Chemicals Agency (ECHA). Substance Information: Tributyltin compounds. Helsinki, Finland. [Link]

  • University of California, Los Angeles (UCLA) EH&S. Standard Operating Procedure: Organotin Compounds. Los Angeles, CA. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Tin, organic compounds. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.